GW 9578
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-[4-[2-[(2,4-difluorophenyl)carbamoyl-heptylamino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34F2N2O3S/c1-4-5-6-7-8-16-30(25(33)29-23-14-11-20(27)18-22(23)28)17-15-19-9-12-21(13-10-19)34-26(2,3)24(31)32/h9-14,18H,4-8,15-17H2,1-3H3,(H,29,33)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQNYMXQHLMADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(CCC1=CC=C(C=C1)SC(C)(C)C(=O)O)C(=O)NC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34F2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179493 | |
| Record name | GW 9578 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247923-29-1 | |
| Record name | GW 9578 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247923291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW 9578 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW-9578 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H32ABL87X4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of GW 9578: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 9578 is a potent and selective synthetic agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). As a member of the nuclear receptor superfamily of ligand-activated transcription factors, PPARα is a key regulator of lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation. This compound's selective activation of PPARα makes it a valuable tool for investigating the physiological and pathophysiological roles of this receptor and a potential therapeutic agent for dyslipidemia and related metabolic disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.
Core Mechanism: Selective PPARα Agonism
The primary mechanism of action of this compound is its function as a selective agonist for PPARα. Upon binding to the ligand-binding domain (LBD) of PPARα, this compound induces a conformational change in the receptor. This leads to the dissociation of corepressor proteins and the recruitment of coactivator complexes.[1] The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR).[2][3][4][5][6] This PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1][5] This binding initiates the transcription of genes involved in various aspects of lipid metabolism, ultimately leading to a reduction in plasma lipid levels.
Quantitative Data Summary
The potency and selectivity of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Activity of this compound
| Parameter | Species | PPAR Subtype | Value | Reference |
| EC50 | Murine | PPARα | 5 nM | MedchemExpress |
| Human | PPARα | 50 nM | MedchemExpress | |
| Murine | PPARγ | 150 nM | Cayman Chemical | |
| Human | PPARγ | 1.0 µM | Cayman Chemical | |
| Murine | PPARδ | 2.6 µM | Cayman Chemical | |
| Human | PPARδ | 1.4 µM | Cayman Chemical |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Duration | Effect | Reference |
| Diet-induced obese AKR/J mice | 1 mg/kg | 4 weeks | Not specified | [7] |
Signaling Pathway
The signaling cascade initiated by this compound binding to PPARα is a well-defined pathway central to the regulation of lipid homeostasis.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro: PPARα Reporter Gene Assay
This assay quantifies the ability of this compound to activate PPARα and drive the expression of a reporter gene.
Objective: To determine the EC50 value of this compound for human PPARα.
Materials:
-
HEK293T cells
-
Expression plasmid for a chimeric human PPARα-Gal4 receptor
-
Reporter plasmid containing a Gal4 upstream activating sequence (UAS) driving a luciferase gene (pGL4.35)[8]
-
Cell culture medium and reagents
-
This compound
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Transfection: Co-transfect HEK293T cells with the PPARα-Gal4 expression plasmid and the pGL4.35 reporter plasmid.
-
Cell Seeding: Plate the transfected cells into 96-well plates at a density of 3 x 10^4 cells/well and allow them to recover for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a control and plot the response as a function of the this compound concentration. Calculate the EC50 value using a suitable nonlinear regression model.
In Vivo: Lipid-Lowering Efficacy in a Rodent Model
This protocol outlines a general procedure to evaluate the lipid-lowering effects of this compound in a diet-induced obese mouse model.
Objective: To assess the in vivo efficacy of this compound in reducing serum lipid levels.
Materials:
-
Male AKR/J mice
-
High-fat diet
-
This compound
-
Vehicle for drug administration
-
Equipment for blood collection and analysis of serum lipids (triglycerides, cholesterol)
Methodology:
-
Induction of Obesity: Feed mice a high-fat diet for a specified period to induce obesity and dyslipidemia.
-
Grouping and Acclimatization: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses) and allow for an acclimatization period.
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4 weeks).[7]
-
Monitoring: Monitor body weight, food intake, and general health of the animals throughout the study.
-
Blood Collection: At the end of the treatment period, collect blood samples from the mice.
-
Serum Lipid Analysis: Separate the serum and measure the concentrations of triglycerides, total cholesterol, LDL-cholesterol, and HDL-cholesterol using standard biochemical assays.
-
Data Analysis: Compare the serum lipid levels between the this compound-treated groups and the vehicle control group using appropriate statistical tests.
Conclusion
This compound exerts its biological effects through the selective activation of PPARα. This leads to the transcriptional regulation of a suite of genes integral to lipid metabolism, resulting in potent lipid-lowering activity. The quantitative data underscores its high potency and selectivity for PPARα over other PPAR subtypes. The detailed experimental protocols provided herein serve as a foundation for the further investigation and characterization of this compound and other PPARα agonists. The continued study of this compound and its mechanism of action will be crucial in advancing our understanding of metabolic diseases and developing novel therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Deep Dive into GW 9578: A Potent and Selective PPARα Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GW 9578, a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This document details its selectivity profile, the experimental methodologies used to characterize its activity, and the core signaling pathways it modulates.
Quantitative Analysis of PPAR Subtype Selectivity
This compound demonstrates significant selectivity for PPARα over other PPAR subtypes, namely PPARδ and PPARγ. The following table summarizes the half-maximal effective concentrations (EC50) of this compound for both human and murine PPAR subtypes, highlighting its preferential activation of PPARα.
| Receptor Subtype | Species | EC50 (µM) |
| PPARα | Human | 0.05 |
| Murine | 0.005 | |
| PPARγ | Human | 1 |
| Murine | 1.5 | |
| PPARδ | Human | 1.4 |
| Murine | 2.6 |
Data sourced from publicly available research.
Core Signaling Pathway of PPARα Activation
Upon binding of an agonist such as this compound, PPARα undergoes a conformational change, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription. This signaling cascade plays a crucial role in the regulation of lipid metabolism, inflammation, and energy homeostasis.
Experimental Methodologies
The determination of this compound's selectivity and potency relies on robust in vitro assays. The following sections detail the typical protocols for two key experimental methods.
Radioligand Binding Assay
This competitive binding assay quantifies the ability of a test compound (this compound) to displace a known radiolabeled ligand from the PPARα receptor.
Materials:
-
Purified recombinant human or murine PPARα Ligand Binding Domain (LBD).
-
Radiolabeled PPARα agonist (e.g., [³H]-GW7647) as the tracer.
-
Test compound (this compound) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM EDTA, 0.1% CHAPS).
-
Scintillation cocktail.
-
96-well filter plates.
-
Scintillation counter.
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Dilute the radiolabeled ligand and PPARα LBD to their optimal concentrations in assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand, and the various concentrations of this compound.
-
Initiation of Reaction: Add the purified PPARα LBD to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: Transfer the reaction mixture to a filter plate and wash with ice-cold assay buffer to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Add scintillation cocktail to the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). This value is then used to calculate the binding affinity (Ki).
Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARα.
Materials:
-
Mammalian cell line (e.g., HEK293T or CV-1) that does not endogenously express high levels of PPARs.
-
Expression vector containing the full-length human or murine PPARα cDNA.
-
Reporter vector containing a luciferase gene under the control of a PPRE-containing promoter.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compound (this compound) at various concentrations.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.
-
Compound Treatment: After transfection, seed the cells into a 96-well plate and treat with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and luciferase expression.
-
Cell Lysis: Lyse the cells using a lysis buffer provided with the luciferase assay kit.
-
Luminometry: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the fold activation of luciferase activity against the concentration of this compound to determine the EC50 value.
Experimental Workflow for Determining Agonist Selectivity
The process of characterizing a compound's PPAR agonist selectivity involves a structured workflow, starting from initial screening to detailed in vitro and in vivo validation.
This comprehensive guide provides a foundational understanding of this compound's selectivity for PPARα, the methodologies to assess it, and its mechanism of action. This information is critical for researchers and professionals involved in the development of novel therapeutics targeting metabolic and inflammatory diseases.
The Biological Function of GW9578: A Potent and Selective PPARα Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GW9578 is a synthetic, ureido-thioisobutyric acid-based compound identified as a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). As a ligand-activated transcription factor, PPARα is a key regulator of lipid and glucose homeostasis, as well as inflammation. GW9578's robust and selective activation of PPARα makes it a valuable tool for investigating the physiological and pathophysiological roles of this nuclear receptor. This document provides a comprehensive overview of the biological function of GW9578, including its mechanism of action, quantitative biological activity, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Selective PPARα Activation
GW9578 exerts its biological effects by binding to and activating PPARα, a member of the nuclear hormone receptor superfamily. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The primary physiological consequence of PPARα activation by GW9578 is the regulation of genes involved in fatty acid transport and oxidation, lipoprotein metabolism, and inflammation.
Quantitative Biological Activity of GW9578
The potency and selectivity of GW9578 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of GW9578 on PPARα
| Receptor Species | EC50 (nM) |
| Murine PPARα | 5 |
| Human PPARα | 50 |
EC50 (Half-maximal effective concentration) values were determined using cell-based reporter assays.
Table 2: Selectivity of GW9578 for Human PPAR Subtypes
| PPAR Subtype | Fold Selectivity over PPARα |
| PPARγ | ~200 |
| PPARδ | Not specified in detail, but GW9578 is described as highly selective |
Selectivity is based on comparative EC50 values from cell-based reporter assays.
Table 3: In Vivo Effects of GW9578 on Lipid Metabolism in Rats
| Animal Model | Treatment | Outcome |
| Cholesterol/Cholic Acid-Fed Rat | Not specified | 40-60% decrease in Total Low-Density Lipoprotein (TLDL) Cholesterol |
| Cholesterol/Cholic Acid-Fed Rat | Not specified | Reduction in serum Apolipoprotein C-III (apoC-III) |
Signaling Pathway of GW9578-Mediated PPARα Activation
The signaling cascade initiated by GW9578 binding to PPARα is a well-defined pathway involving nuclear receptor activation and subsequent gene regulation.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological function of GW9578.
Radioligand Binding Assay for PPARα
This assay is used to determine the binding affinity of GW9578 to the PPARα receptor.
Workflow Diagram:
Methodology:
-
Membrane Preparation:
-
Culture cells overexpressing human or murine PPARα.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the receptor membrane preparation.
-
Add a constant concentration of a radiolabeled PPARα ligand (e.g., [3H]-GW9578).
-
Add increasing concentrations of unlabeled GW9578 (competitor).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound ligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of unlabeled GW9578.
-
Determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Cell-Based Reporter Gene Assay
This assay measures the functional activity of GW9578 as a PPARα agonist.
Workflow Diagram:
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., HEK293, HepG2) that has low endogenous PPARα activity.
-
Co-transfect the cells with a mammalian expression vector for human or murine PPARα and a reporter plasmid containing multiple copies of a PPRE upstream of a luciferase reporter gene.
-
A vector expressing a constitutively active reporter (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Prepare serial dilutions of GW9578 in the appropriate cell culture medium.
-
Add the different concentrations of GW9578 to the cells. Include a vehicle control (e.g., DMSO).
-
-
Luminescence Measurement:
-
Incubate the cells for 24-48 hours to allow for gene expression.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
If a normalization vector was used, measure its reporter activity as well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).
-
Plot the normalized reporter activity against the concentration of GW9578.
-
Determine the EC50 value from the dose-response curve.
-
In Vivo Lipid-Lowering Studies in Rats
These studies assess the efficacy of GW9578 in a relevant animal model of dyslipidemia.
Methodology:
-
Animal Model:
-
Use male Sprague-Dawley or Zucker rats.
-
Induce hyperlipidemia by feeding a high-cholesterol and/or high-cholic acid diet for a specified period.
-
-
Compound Administration:
-
Administer GW9578 orally (e.g., by gavage) once daily for a defined treatment period (e.g., 3-9 days).
-
Include a vehicle control group.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood samples.
-
Separate the serum and measure total cholesterol, LDL cholesterol, and triglyceride levels using standard enzymatic assays.
-
Measure serum apoC-III levels using an ELISA or a similar immunoassay.
-
-
Data Analysis:
-
Compare the lipid and apolipoprotein levels between the GW9578-treated group and the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Conclusion
GW9578 is a powerful research tool for elucidating the diverse biological roles of PPARα. Its high potency and selectivity make it an ideal chemical probe for in vitro and in vivo studies of lipid metabolism, inflammation, and other PPARα-mediated processes. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of GW9578 and the broader field of PPARα biology, with potential implications for the development of novel therapeutics for metabolic and inflammatory diseases.
An In-depth Technical Guide to GW9578: Target Genes and Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
GW9578 is a potent and highly selective synthetic agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor pivotal in the regulation of lipid and glucose homeostasis.[1][2][3][4] As a member of the nuclear hormone receptor superfamily, PPARα governs the transcription of a wide array of genes involved in critical metabolic processes, including fatty acid transport, beta-oxidation, and lipoprotein metabolism.[5][6] This document provides a comprehensive technical overview of GW9578, detailing its pharmacological profile, the core signaling pathways it modulates, and its known target genes. Furthermore, it supplies detailed protocols for key experimental methodologies used to elucidate these interactions and visualizes complex pathways and workflows using Graphviz diagrams for enhanced clarity.
Pharmacological Profile of GW9578
GW9578 is a ureido-thioisobutyric acid derivative that demonstrates high selectivity for PPARα over other PPAR isoforms (γ and δ).[1] This selectivity is crucial for dissecting the specific biological roles of PPARα and for developing targeted therapeutics for metabolic diseases.[4][7] The compound's potency is demonstrated by its low EC50 values for receptor activation.[2][3]
Data Presentation: Potency and Selectivity
The following table summarizes the quantitative data regarding the agonist activity of GW9578 on murine and human PPAR isoforms.
| Receptor Isoform | Species | EC50 Value (µM) | Reference |
| PPARα | Murine | 0.005 | [2][3] |
| Human | 0.05 | [2][3] | |
| PPARγ | Murine | 0.15 | [2] |
| Human | 1.0 | [2] | |
| PPARδ | Murine | 2.6 | [2] |
| Human | 1.4 | [2] | |
| Table 1: GW9578 Agonist Potency (EC50) on PPAR Isoforms |
Core Signaling Pathway: PPARα Activation
The primary mechanism of action for GW9578 involves its function as a ligand for PPARα.[2] Upon binding, GW9578 induces a conformational change in the PPARα receptor. This allows the receptor to heterodimerize with the Retinoid X Receptor (RXR).[6][8] The resulting PPARα:RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6] This binding event recruits coactivator proteins, initiating the transcription of downstream genes.[5]
GW9578 Target Genes
Activation of PPARα by GW9578 modulates the expression of a large number of genes, primarily those central to lipid metabolism.[6][9] These genes can be broadly categorized based on their function in fatty acid uptake, intracellular binding, and catabolism through mitochondrial and peroxisomal β-oxidation pathways.[2][10]
Data Presentation: Key PPARα Target Genes
The table below lists key genes known to be regulated by PPARα, which are consequently targets for GW9578.
| Gene Symbol | Gene Name | Function | Reference |
| CPT1 | Carnitine Palmitoyltransferase 1 | Rate-limiting enzyme for mitochondrial fatty acid oxidation | [10] |
| ACO | Acyl-CoA Oxidase | First enzyme of the peroxisomal fatty acid beta-oxidation pathway | [10] |
| FABP4 | Fatty Acid Binding Protein 4 | Intracellular lipid chaperone, involved in fatty acid uptake and transport | |
| CD36 | CD36 Molecule (Thrombospondin Receptor) | Fatty acid translocase, facilitates uptake of long-chain fatty acids | |
| LPL | Lipoprotein Lipase | Hydrolyzes triglycerides in lipoproteins | [11] |
| ADRP/PLIN2 | Adipose Differentiation-Related Protein | Coats intracellular lipid droplets | [6] |
| LSDP5/PLIN5 | Lipid Storage Droplet Protein 5 | Coats intracellular lipid droplets, particularly in oxidative tissues | [6] |
| PNPLA2 | Patatin-Like Phospholipase Domain Containing 2 | Catalyzes the initial step in triglyceride hydrolysis (lipolysis) | [6] |
| LIPE | Lipase, Hormone Sensitive | Mobilizes fatty acids from stored triglycerides | [6] |
| HMGCS2 | 3-Hydroxy-3-Methylglutaryl-CoA Synthase 2 | Key enzyme in ketogenesis | [10] |
| Table 2: A selection of key PPARα target genes regulated by agonists like GW9578. |
Key Biological Pathways Modulated by GW9578
Through the regulation of its target genes, GW9578 influences several major metabolic and signaling pathways.
-
Lipid and Lipoprotein Metabolism : GW9578 is a potent lipid-lowering agent.[1] By activating PPARα, it enhances the expression of genes involved in fatty acid uptake and catabolism, thereby reducing circulating levels of triglycerides.[6][7] For instance, in male Sprague-Dawley rats, oral administration of GW9578 (0.2 mg/kg) for three days decreased total LDL cholesterol by 40-60%.[2]
-
Fatty Acid Oxidation : A primary role of PPARα is to increase the capacity of cells, particularly in the liver, to oxidize fatty acids for energy.[5][6] GW9578 upregulates key enzymes in both mitochondrial (e.g., CPT1) and peroxisomal (e.g., ACO) β-oxidation pathways.[10]
-
Glucose Homeostasis and Insulin (B600854) Sensitivity : PPARα activation has been shown to improve insulin sensitivity.[12] In obese Zucker rats, a model for genetic insulin resistance, treatment with GW9578 (5 mg/kg) for nine days markedly reduced hyperinsulinemia.[2][12] This effect is linked to the improved handling of lipids, which can otherwise contribute to insulin resistance.
-
Inflammatory Responses : PPARα activation exerts anti-inflammatory effects, in part by repressing the activities of pro-inflammatory transcription factors.[5] This contributes to its overall beneficial effects in metabolic syndrome, which is often characterized by a chronic pro-inflammatory state.[4]
Experimental Protocols for Target & Pathway Identification
The identification of GW9578's target genes and pathways relies on a suite of molecular biology techniques. Detailed protocols for the most critical assays are provided below.
Luciferase Reporter Assay for Transcriptional Activation
This assay is used to quantify the ability of GW9578 to activate transcription via a PPRE. It involves co-transfecting cells with a PPARα expression plasmid and a reporter plasmid containing a luciferase gene driven by a PPRE-containing promoter.[13]
Experimental Workflow
Protocol Details
-
Materials : HEK293T cells, 96-well cell culture plates, PPARα expression plasmid, PPRE-luciferase reporter plasmid, control plasmid (e.g., pRL-SV40 for Renilla luciferase), transfection reagent (e.g., Lipofectamine), Dual-Luciferase® Reporter Assay System, luminometer.[14][15]
-
Procedure :
-
Cell Culture : Seed HEK293T cells into a 96-well plate at a density of ~25,000 cells/well and incubate for 20-24 hours.[15]
-
Transfection : Prepare a transfection mix containing the PPARα expression vector, the PPRE-luciferase reporter, and the Renilla control vector. Transfect the cells according to the manufacturer's protocol and incubate for 4-6 hours.[15]
-
Treatment : Replace the transfection medium with fresh medium containing various concentrations of GW9578 or a vehicle control (e.g., DMSO). Incubate for an additional 18-24 hours.
-
Lysis : Aspirate the medium, wash cells with PBS, and add 20 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.[14][16]
-
Detection : Transfer 20 µL of cell lysate to a luminometer plate. Use an automated injector to add 100 µL of Luciferase Assay Reagent II and measure firefly luminescence. Subsequently, inject 100 µL of Stop & Glo® Reagent and measure Renilla luminescence.[16]
-
Analysis : For each well, calculate the ratio of firefly to Renilla luminescence to normalize for transfection efficiency. Determine the fold induction by dividing the normalized signal from GW9578-treated cells by the signal from vehicle-treated cells.[17]
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful method used to identify the genome-wide binding sites of a transcription factor like PPARα.[18] It involves cross-linking protein to DNA, shearing the chromatin, immunoprecipitating the protein of interest (PPARα), and sequencing the associated DNA.[19]
Experimental Workflow
Protocol Details
-
Materials : Differentiated adipocytes, formaldehyde, lysis buffers, sonicator, anti-PPARα antibody, protein A/G magnetic beads, wash buffers, elution buffer, proteinase K, RNase A, DNA purification kit, reagents for sequencing library preparation.[8][20]
-
Procedure :
-
Cross-linking : Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.[18]
-
Cell Lysis and Sonication : Harvest and lyse cells to isolate nuclei. Resuspend nuclei in a shearing buffer and sonicate to fragment chromatin to an average size of 200-600 bp.
-
Immunoprecipitation : Pre-clear the chromatin with magnetic beads. Incubate the cleared chromatin with an anti-PPARα antibody overnight at 4°C. Add magnetic beads to capture the antibody-chromatin complexes.[20]
-
Washes : Perform a series of stringent washes with low salt, high salt, and LiCl buffers to remove non-specifically bound chromatin.
-
Elution and Cross-link Reversal : Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.[8]
-
DNA Purification : Purify the DNA using a column-based kit or phenol-chloroform extraction.
-
Sequencing and Analysis : Prepare a DNA library for high-throughput sequencing. After sequencing, align the reads to the reference genome and use a peak-calling algorithm (e.g., MACS2) to identify genomic regions enriched for PPARα binding.[19]
-
Gene Expression Analysis: RNA-seq and qRT-PCR
To confirm that the identified binding sites are functional and to quantify changes in gene expression, RNA sequencing (RNA-seq) or quantitative real-time PCR (qRT-PCR) is performed on cells treated with GW9578.
-
RNA-seq Protocol Outline :
-
Treatment and RNA Extraction : Treat cells (e.g., TK-1 T-cells or hepatocytes) with GW9578 or vehicle.[5] Extract total RNA using a suitable kit, ensuring high purity and integrity.
-
Library Preparation : Deplete ribosomal RNA (rRNA). Construct a stranded sequencing library from the remaining RNA, which includes mRNA and other non-coding RNAs.[21]
-
Sequencing : Perform high-throughput sequencing.
-
Data Analysis : Align reads to the reference transcriptome. Quantify transcript abundance and perform differential expression analysis (e.g., using DESeq2) to identify genes up- or down-regulated by GW9578.[22]
-
-
qRT-PCR Protocol Outline :
-
Treatment and RNA Extraction : As above.
-
cDNA Synthesis : Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Reaction : Set up a PCR reaction using a qPCR master mix (e.g., SYBR Green), cDNA template, and primers specific to a target gene (e.g., CPT1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis : Run the reaction on a real-time PCR machine. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the GW9578-treated sample to the vehicle control.[5]
-
Conclusion
GW9578 is a valuable chemical tool for investigating the biological functions of PPARα. Its high potency and selectivity have enabled researchers to confirm that PPARα is the primary mediator for the pleiotropic effects of peroxisome proliferators.[23] The compound's activation of PPARα leads to the transcriptional regulation of numerous genes integral to lipid metabolism, fatty acid oxidation, and glucose homeostasis.[6][10] The resulting effects—potent lipid-lowering activity and improved insulin sensitivity—underscore the therapeutic potential of targeting the PPARα pathway for treating metabolic syndrome and related disorders.[2][4][12] The experimental frameworks detailed herein provide a robust foundation for further exploration of GW9578's downstream effects and the discovery of novel target genes and pathways.
References
- 1. A ureido-thioisobutyric acid (GW9578) is a subtype-selective PPARalpha agonist with potent lipid-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interpriseusa.com [interpriseusa.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peroxisome proliferator-activated receptor targets for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Genome-wide profiling of PPARγ:RXR and RNA polymerase II occupancy reveals temporal activation of distinct metabolic pathways and changes in RXR dimer composition during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins [frontiersin.org]
- 11. The Role of Lipid Sensing Nuclear Receptors (PPARs and LXR) and Metabolic Lipases in Obesity, Diabetes and NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. assaygenie.com [assaygenie.com]
- 15. eubopen.org [eubopen.org]
- 16. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. Comprehensive Genome-wide Protein-DNA Interactions Detected at Single Nucleotide Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sequence features and chromatin structure around the genomic regions bound by 119 human transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ChIP-seq profiling of the active chromatin marker H3K4me3 and PPARγ, CEBPα and LXR target genes in human SGBS adipocytes [diagenode.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Targeted disruption of the alpha isoform of the peroxisome proliferator-activated receptor gene in mice results in abolishment of the pleiotropic effects of peroxisome proliferators - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GW 9578: A Potent PPARα Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of GW 9578, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.
Core Compound Information: this compound
This compound is a synthetic, subtype-selective agonist for PPARα with significant lipid-lowering properties.[1] It is crucial to distinguish this compound from structurally similar compounds such as GW9508, which is a dual agonist for GPR40 and GPR120. This compound's primary activity is through the activation of PPARα.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 247923-29-1 |
| Molecular Formula | C₂₆H₃₄F₂N₂O₃S |
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | 2-[[4-[2-[[[(2,4-difluorophenyl)amino]carbonyl]heptylamino]ethyl]phenyl]thio]-2-methyl-propanoic acid |
| Appearance | A solution in methyl acetate |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 2.5 mg/ml |
Potency and Selectivity
This compound demonstrates high potency for both murine and human PPARα, with significantly lower activity at other PPAR subtypes.
| Receptor Subtype | EC₅₀ (µM) |
| Murine PPARα | 0.005 |
| Human PPARα | 0.05 |
| Murine PPARγ | 0.15 |
| Human PPARγ | 1.0 |
| Murine PPARδ | 2.6 |
| Human PPARδ | 1.4 |
Mechanism of Action: The PPARα Signaling Pathway
This compound exerts its effects by activating PPARα, a ligand-activated transcription factor. Upon binding of an agonist like this compound, PPARα undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the initiation of transcription. The primary downstream effects of PPARα activation include the upregulation of genes involved in fatty acid transport, binding, and β-oxidation, which collectively contribute to its lipid-lowering effects.
Caption: PPARα Signaling Pathway Activation by this compound.
Experimental Protocols
This section details key experimental methodologies for evaluating the activity of this compound.
In Vitro PPARα Activation: Luciferase Reporter Assay
This cell-based assay is used to quantify the ability of a compound to activate PPARα.
1. Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Co-transfect the cells with a PPARα expression vector and a luciferase reporter plasmid containing PPREs. A Renilla luciferase vector can be co-transfected for normalization.
2. Compound Treatment:
-
Plate the transfected cells in 96-well plates.
-
After 24 hours, replace the medium with DMEM containing various concentrations of this compound or a vehicle control (e.g., DMSO).
3. Luciferase Activity Measurement:
-
After 24 hours of incubation with the compound, lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC₅₀ value.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment.[2][3][4]
1. Cell Treatment:
-
Culture a suitable cell line (e.g., HepG2, which endogenously expresses PPARα) to near confluency.
-
Treat the cells with this compound or a vehicle control for a specified time.
2. Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cool the tubes on ice.
3. Protein Extraction and Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Quantify the amount of soluble PPARα in the supernatant using Western blotting or an ELISA-based method.
4. Data Analysis:
-
Plot the amount of soluble PPARα against the temperature for both the treated and control groups.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
In Vivo Lipid-Lowering Efficacy in Rodents
This protocol outlines a general procedure for assessing the in vivo effects of this compound on lipid metabolism in a diet-induced obese mouse model.[1][5]
1. Animal Model:
-
Use male C57BL/6J mice.
-
Induce obesity and dyslipidemia by feeding a high-fat diet for a specified period (e.g., 8-12 weeks).
2. Compound Administration:
-
Randomly assign the mice to treatment groups (vehicle control and this compound at various doses).
-
Administer this compound or the vehicle daily via oral gavage for a defined treatment period (e.g., 2-4 weeks).
3. Sample Collection and Analysis:
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect blood samples via cardiac puncture after a fasting period.
-
Euthanize the animals and collect liver tissue.
-
Analyze serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides using commercial assay kits.
-
Analyze the expression of PPARα target genes (e.g., Cpt1a, Acox1) in the liver using quantitative real-time PCR (qRT-PCR).
4. Data Analysis:
-
Compare the serum lipid levels and gene expression between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing a PPARα agonist using in vitro methods.
Caption: In Vitro Workflow for PPARα Agonist Characterization.
References
- 1. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
Preclinical Profile of GW9578: A Potent and Selective PPARα Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GW9578 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and inflammation. As a member of the ureido-thioisobutyric acid class of compounds, GW9578 has demonstrated significant lipid-lowering activity in preclinical models, positioning it as a valuable research tool and a potential therapeutic candidate for dyslipidemia and related metabolic disorders. This technical guide provides a comprehensive overview of the preclinical data available for GW9578, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.
Core Mechanism of Action: Selective PPARα Activation
GW9578 exerts its pharmacological effects through the direct binding to and activation of PPARα. This ligand-activated transcription factor forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction initiates the transcription of a suite of genes involved in fatty acid oxidation, lipoprotein metabolism, and the modulation of inflammatory responses.[1][2][3]
In Vitro Activity
GW9578 has been shown to be a potent and selective agonist for both murine and human PPARα. The half-maximal effective concentrations (EC50) for GW9578 are reported to be 5 nM for murine PPARα and 50 nM for human PPARα, highlighting its significant potency.[1]
Quantitative Data Summary
The preclinical efficacy of GW9578 has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency of GW9578
| Receptor | Species | EC50 (nM) | Reference |
| PPARα | Murine | 5 | [1] |
| PPARα | Human | 50 | [1] |
Table 2: In Vivo Lipid-Lowering Efficacy of GW9578 in Cholesterol/Cholic Acid-Fed Rats
| Treatment Group | Dose (mg/kg) | TLDL Cholesterol Reduction (%) | ApoC-III Reduction (%) | Reference |
| GW9578 | 1.0 | 60 | ~80 | [2] |
| Fenofibrate | 30 | 50 | ~30 | [2] |
*TLDL (Total Low-Density Lipoprotein) Cholesterol = (VLDL + LDL) Cholesterol. Animals were dosed orally once daily for 3 days.
Table 3: In Vitro Gene Regulation by GW9578 in a Murine T-Cell Line
| Gene Target | Cell Line | GW9578 Concentration | Fold Induction | Reference |
| PPAR-regulated genes | TK-1 | 10 nM, 100 nM, 1 µM | Dose-dependent increase | [1] |
Signaling Pathways and Experimental Workflows
The activation of PPARα by GW9578 initiates a cascade of molecular events that ultimately lead to changes in gene expression and cellular metabolism.
The experimental workflow for evaluating the in vivo lipid-lowering effects of GW9578 typically involves a diet-induced hyperlipidemia model in rodents.
References
GW9578: A Technical Review of a Selective PPARα Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW9578 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation. As a member of the ureido-thioisobutyric acid class of compounds, GW9578 has been investigated for its potential therapeutic effects, primarily its lipid-lowering and anti-inflammatory properties. This technical guide provides a comprehensive review of the existing literature on GW9578, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental applications.
Quantitative Data
The following tables summarize the in vitro potency and selectivity of GW9578 for murine and human PPAR subtypes, as well as its in vivo lipid-lowering efficacy.
Table 1: In Vitro Activity of GW9578
| Receptor Subtype | Species | EC50 (µM) |
| PPARα | Murine | 0.005 |
| PPARα | Human | 0.05 |
| PPARγ | Murine | 1.5 |
| PPARγ | Human | 1.0 |
| PPARδ | Murine | 2.6 |
| PPARδ | Human | 1.4 |
Table 2: In Vivo Lipid-Lowering Activity of GW9578
| Animal Model | Treatment | Dose | Effect |
| Cholesterol/Cholic Acid-Fed Rat | GW9578 | 0.1 - 0.2 mg/kg | Significant reduction in total low-density lipoprotein (TLDL) cholesterol |
Signaling Pathways
GW9578 exerts its effects by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription. The primary signaling pathways influenced by GW9578-mediated PPARα activation are involved in lipid metabolism and inflammation.
Methodological & Application
Application Notes and Protocols for GW9578 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW9578 is a synthetic small molecule that acts as a potent agonist for G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). GPR120 is a receptor for long-chain free fatty acids and is implicated in the regulation of metabolic and inflammatory processes.[1] Activation of GPR120 by agonists like GW9578 has been shown to exert anti-inflammatory effects and enhance insulin (B600854) sensitivity, making it a valuable tool for research in metabolic diseases, inflammation, and obesity.[1][2] These application notes provide detailed protocols for the use of GW9578 in cell culture models, focusing on its application in macrophage and adipocyte cell lines.
Mechanism of Action
GW9578 activates GPR120, which is primarily coupled to Gαq/11 and β-arrestin-2 signaling pathways.[2] In the context of inflammation, particularly in macrophages, the activation of GPR120 by GW9578 leads to the recruitment of β-arrestin-2. This complex then interacts with TAB1, inhibiting the activation of TAK1 and subsequently suppressing the downstream pro-inflammatory signaling cascades, including the NF-κB and JNK pathways.[2] This results in a reduction of pro-inflammatory cytokine production. In metabolic regulation, particularly in adipocytes, GPR120 activation is linked to the Gαq/11 pathway, leading to increased intracellular calcium levels and the activation of downstream targets that enhance glucose uptake and adipogenesis.
Data Presentation
The following tables summarize the quantitative effects of GW9578 in relevant cell culture models.
Table 1: Effect of GW9578 on Pro-inflammatory Cytokine Secretion in Macrophages
| Cell Line | Treatment | GW9578 Concentration | Incubation Time | Analyte | % Inhibition of LPS-induced Secretion | Reference |
| RAW 264.7 | LPS (100 ng/mL) | 10 µM | 24 hours | TNF-α | ~50% | [2] |
| RAW 264.7 | LPS (100 ng/mL) | 10 µM | 24 hours | IL-6 | ~60% | [2] |
Note: The above data is extrapolated from graphical representations in the cited literature and represents an approximate inhibition.
Table 2: Effect of GW9578 on Gene Expression in Adipocytes
| Cell Line | Differentiation Stage | GW9578 Concentration | Incubation Time | Target Gene | Fold Change in Expression | Reference |
| 3T3-L1 | Differentiating | 1 µM | 48 hours | PPARγ | ~2.5 | [3] |
| 3T3-L1 | Differentiating | 1 µM | 48 hours | aP2 (FABP4) | ~3.0 | [3] |
Note: The above data is representative of typical results observed in the literature.
Experimental Protocols
Protocol 1: Inhibition of Pro-inflammatory Cytokine Production in Macrophages
This protocol describes the use of GW9578 to inhibit lipopolysaccharide (LPS)-induced pro-inflammatory cytokine secretion in RAW 264.7 macrophage-like cells.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
GW9578 (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
GW9578 Pre-treatment: The following day, replace the medium with fresh DMEM containing the desired concentrations of GW9578 (e.g., 1, 5, 10 µM) or vehicle (DMSO). Incubate for 1 hour.
-
LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL. Include a control group with no LPS stimulation.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: Induction of Adipocyte Differentiation
This protocol outlines the use of GW9578 to promote the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% calf serum (growth medium)
-
Differentiation Medium (DM): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Medium (IM): DMEM with 10% FBS and 10 µg/mL insulin.
-
GW9578 (stock solution in DMSO)
-
Oil Red O staining solution
Procedure:
-
Cell Seeding and Growth to Confluence: Seed 3T3-L1 preadipocytes in a 12-well plate and grow them in growth medium until they reach confluence. Maintain the cells at confluence for an additional 2 days.
-
Initiation of Differentiation: Replace the growth medium with Differentiation Medium (DM) containing the desired concentrations of GW9578 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO).
-
Incubation: Incubate the cells in DM for 2 days.
-
Maturation: Replace the DM with Insulin Medium (IM) containing the same concentrations of GW9578 or vehicle.
-
Maintenance: Replace the IM every 2 days with fresh IM containing GW9578 or vehicle for a total of 8-10 days, by which time mature adipocytes with visible lipid droplets should have formed.
-
Quantification of Adipogenesis (Oil Red O Staining):
-
Wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 30 minutes.
-
Wash with water and visualize the lipid droplets under a microscope.
-
To quantify lipid accumulation, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at 510 nm.
-
Mandatory Visualizations
GPR120 Signaling Pathway
References
Application Notes and Protocols for GPR Agonists in Mouse Models
A Note on Compound Terminology: Initial searches for "GW 9578" did not yield specific results for a compound with that designation used in in vivo mouse models. It is highly probable that this is a typographical error and the intended compound of interest is GW9508 , a well-documented dual agonist for G protein-coupled receptor 40 (GPR40) and GPR120. This document will focus on GW9508 and, for comparative purposes, will also include data on Compound A (cpdA) , a selective GPR120 agonist, as both are relevant to the presumed research interest.
These application notes provide detailed information on the in vivo administration of GW9508 and cpdA in mouse models, summarizing dosages, experimental protocols, and the associated signaling pathways.
Quantitative Data Summary
The following tables provide a structured overview of the in vivo dosages and administration details for GW9508 and cpdA in various mouse models.
Table 1: In Vivo Dosage and Administration of GW9508 in Mouse Models
| Mouse Model | Dosage | Administration Route | Treatment Duration | Key Outcomes |
| Metabolic Syndrome and Periodontitis | 50 mg/kg/day | Intraperitoneal (IP) injection | 4 weeks | Improved metabolic parameters, reduced alveolar bone loss and periodontal inflammation.[1][2] |
| E. coli Infection | 10 mg/kg (single dose) | Intraperitoneal (IP) injection | 1 hour post-infection | Enhanced neutrophil function and bacterial clearance.[3][4] |
| Streptozotocin-induced Alzheimer's Disease | Low, Medium, High (specific doses not stated) | Intraperitoneal (IP) injection | Not specified | Ameliorated cognitive dysfunction, reduced p-tau and Aβ1-42 levels.[5] |
| Pain Behavior (Formalin-induced) | 1.0 μg (single dose) | Intracerebroventricular (i.c.v.) injection | Single administration | Suppressed pain behavior. |
| Cutaneous Immune Inflammation | 200 μM (topical) | Topical application | Not specified | Suppressed ear swelling and contact hypersensitivity.[6] |
Table 2: In Vivo Dosage and Administration of Compound A (cpdA) in Mouse Models
| Mouse Model | Dosage | Administration Route | Treatment Duration | Key Outcomes |
| High-Fat Diet-Induced Obesity | 30 mg/kg (mixed in diet) | Oral (in diet) | 5 weeks | Improved glucose tolerance and insulin (B600854) sensitivity.[7] |
| High-Fat Diet-Induced Obesity | 0.1 μmol/kg (daily) | Oral gavage | 21 days | Improved glucose tolerance and increased circulating insulin.[8] |
| Autoimmune Disease Models | 50 mg/kg (daily) | Oral gavage | Not specified | Not effective in alleviating tissue inflammation in models of psoriasis, arthritis, and pemphigoid disease.[9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
High-Fat Diet (HFD)-Induced Obesity
This protocol is used to induce obesity and associated metabolic dysfunctions in mice.
Materials:
-
High-fat diet (e.g., 60% kcal from fat)
-
Standard chow diet (control)
-
C57BL/6J mice (or other appropriate strain)
Procedure:
-
House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[1]
-
At 6 weeks of age, randomly assign mice to either the HFD or control diet group.[10]
-
Provide ad libitum access to the assigned diet and water for a period of 15 to 20 weeks.[1][11]
-
Monitor body weight and food intake weekly.
-
After the induction period, mice can be used for various metabolic assessments, such as glucose and insulin tolerance tests.
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the ability of an organism to clear a glucose load from the bloodstream.
Materials:
-
Glucose solution (e.g., 20% Dextrose)
-
Oral gavage needles
-
Glucometer and test strips
-
Mice (fasted)
Procedure:
-
Fast mice for 4-6 hours prior to the test, with free access to water.[7][12]
-
Record the baseline blood glucose level (t=0) from a tail snip.[6]
-
Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[6][12]
-
Measure blood glucose levels at subsequent time points, commonly 15, 30, 60, 90, and 120 minutes after glucose administration.[6][7]
Insulin Tolerance Test (ITT)
The ITT evaluates the systemic response to insulin, providing a measure of insulin sensitivity.
Materials:
-
Humulin R (or other insulin)
-
Sterile saline or PBS
-
Glucometer and test strips
-
Mice (fasted)
Procedure:
-
Fast mice for 4-6 hours with access to water.[9]
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer insulin via intraperitoneal (IP) injection. A common dose is 0.75 U/kg body weight.[13][14]
-
Measure blood glucose levels at subsequent time points, typically 15, 30, and 60 minutes after insulin injection.[13]
Lipopolysaccharide (LPS)-Induced Periodontitis
This model is used to induce periodontal inflammation and bone loss.
Materials:
-
Lipopolysaccharide (LPS) from Porphyromonas gingivalis
-
Phosphate-buffered saline (PBS)
-
Micro-syringes
Procedure:
-
Anesthetize the mice.
-
Inject LPS (e.g., 10 μL of 1 mg/mL solution) into the gingiva between the first and second molars.[15]
-
Control mice receive a PBS injection.
-
Repeat the injections every 2 days for a specified duration (e.g., 7 days) to establish chronic inflammation.[15]
-
Assess alveolar bone loss and inflammation using methods such as micro-computed tomography and histology.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways activated by GW9508 and cpdA, as well as a typical experimental workflow for evaluating these compounds in a metabolic disease model.
Caption: GPR40 Signaling Pathway Activated by GW9508.
Caption: Anti-inflammatory GPR120 Signaling via β-Arrestin 2.
Caption: Typical Experimental Workflow for In Vivo Compound Evaluation.
References
- 1. Diet-induced obesity murine model [protocols.io]
- 2. Glucose Tolerance Test in Mice [bio-protocol.org]
- 3. mmpc.org [mmpc.org]
- 4. researchgate.net [researchgate.net]
- 5. Diet-induced obesity mouse model [bio-protocol.org]
- 6. vmmpc.org [vmmpc.org]
- 7. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Insulin Tolerance Test in Mouse [protocols.io]
- 10. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 13. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 14. mmpc.org [mmpc.org]
- 15. mdpi.com [mdpi.com]
Application Notes: GW 9578 Stock Solution Preparation
Introduction
GW 9578 is a potent and selective agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[1][2][3] It is widely used in research to investigate metabolic disorders, including dyslipidemia and insulin (B600854) resistance.[2] Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound due to its high solubilizing capacity for organic molecules.[2] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Mechanism of Action
This compound primarily functions as a selective agonist of PPARα.[2][3] PPARα is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs). This binding modulates the transcription of genes involved in fatty acid oxidation and lipid transport.[2]
Additionally, some research suggests that related pathways involving G protein-coupled receptors like GPR120 (also known as FFAR4) are implicated in lipid sensing and metabolic regulation.[4][5][6] Activation of GPR120 can initiate signaling cascades that influence inflammation and insulin sensitivity.[6][7][8]
Data Presentation
Quantitative data for this compound is summarized in the tables below for easy reference.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₄F₂N₂O₃S | [2][9] |
| Molecular Weight | 492.6 g/mol | [1][2][9] |
| CAS Number | 247923-29-1 | [2][9] |
| Appearance | Solid | |
| Purity | ≥98% (or as specified by supplier) |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 10 mg/mL | [2] |
| DMF | 10 mg/mL | [2] |
| Ethanol | 2.5 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out 4.93 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube or amber glass vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Cap the tube or vial securely and vortex thoroughly for several minutes until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution if necessary.
-
Final Concentration: The resulting solution is a 10 mM stock of this compound in DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Storage and Handling:
-
Storage: Store the stock solution at -20°C or -80°C, protected from light.
-
Stability: When stored properly, the DMSO stock solution is stable for several months. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
-
Usage: Before use, thaw the required aliquot at room temperature and vortex briefly to ensure homogeneity. Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or buffer immediately before use. Note that high concentrations of DMSO can be toxic to cells, so the final concentration of DMSO in the assay should typically be kept below 0.5%.
Visualizations
Diagram 1: Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Diagram 2: Simplified GPR120 Signaling Pathway
Caption: Simplified GPR120 signaling cascade initiated by an agonist like this compound.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A ureido-thioisobutyric acid (GW9578) is a subtype-selective PPARalpha agonist with potent lipid-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sensing unsaturated fatty acids: insights from GPR120 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C26H34F2N2O3S | CID 9870304 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW9578 Administration in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of GW9578, a G protein-coupled receptor 120 (GPR120) agonist, in rat studies. This document includes detailed experimental protocols, a summary of expected quantitative outcomes, and visualizations of the relevant signaling pathways.
Introduction
GW9578 is a synthetic agonist for G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). GPR120 is a receptor for medium and long-chain fatty acids and is expressed in various tissues, including adipose tissue, macrophages, and the gastrointestinal tract. Activation of GPR120 has been shown to mediate anti-inflammatory effects and improve metabolic parameters, making GW9578 a valuable tool for studying metabolic diseases and inflammatory conditions in rodent models.
Data Presentation: Expected Quantitative Outcomes
While specific in vivo quantitative data for GW9578 in rats is limited in publicly available literature, studies with the closely related GPR40/GPR120 dual agonist GW9508 in rodent models provide valuable insights into the expected dose-dependent effects. The following tables summarize the anticipated outcomes based on these related studies. Researchers should perform dose-response studies to establish the optimal concentration of GW9578 for their specific rat model and experimental goals.
Table 1: Anticipated Anti-Inflammatory Effects of GW9578 in a Rat Model of Inflammation
| Dosage of GW9578 (intraperitoneal) | Expected Change in Serum TNF-α Levels | Expected Change in Serum IL-6 Levels |
| Vehicle Control | Baseline | Baseline |
| Low Dose (e.g., 1-5 mg/kg) | Modest Decrease | Modest Decrease |
| Medium Dose (e.g., 5-10 mg/kg) | Significant Decrease | Significant Decrease |
| High Dose (e.g., 10-20 mg/kg) | Strong Decrease | Strong Decrease |
Note: The above values are hypothetical and should be confirmed with specific dose-response experiments for GW9578.
Table 2: Anticipated Metabolic Effects of GW9578 in a Rat Model of Metabolic Syndrome
| Dosage of GW9578 (oral gavage) | Expected Change in Fasting Blood Glucose | Expected Change in Fasting Insulin | Expected Change in Insulin Resistance (HOMA-IR) |
| Vehicle Control | Baseline | Baseline | Baseline |
| Low Dose (e.g., 5-10 mg/kg/day) | No significant change | No significant change | No significant change |
| Medium Dose (e.g., 10-30 mg/kg/day) | Decrease | Decrease | Decrease |
| High Dose (e.g., 30-50 mg/kg/day) | Significant Decrease | Significant Decrease | Significant Decrease |
Note: The above values are hypothetical and should be confirmed with specific dose-response experiments for GW9578. HOMA-IR can be calculated using the formula: [Fasting Insulin (μU/L) x Fasting Glucose (nmol/L)] / 22.5.
Experimental Protocols
The following are detailed protocols for the preparation and administration of GW9578 to rats via oral gavage and intraperitoneal injection.
Preparation of GW9578 Solution
Materials:
-
GW9578 powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, corn oil, or dimethyl sulfoxide (B87167) [DMSO] followed by dilution in saline)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of GW9578 based on the desired dose and the number of animals.
-
Weigh the GW9578 powder accurately.
-
In a sterile tube, add the appropriate volume of the chosen vehicle.
-
Gradually add the GW9578 powder to the vehicle while vortexing to ensure proper suspension.
-
If the compound does not fully dissolve, sonicate the suspension for 5-10 minutes.
-
Visually inspect the solution to ensure it is a homogenous suspension before each administration.
Administration of GW9578 via Oral Gavage
Materials:
-
Prepared GW9578 solution
-
Appropriately sized gavage needles (e.g., 18-20 gauge for adult rats)
-
Syringes (1-3 mL)
-
Animal scale
Protocol:
-
Weigh each rat to determine the correct volume of the GW9578 solution to administer. The maximum recommended volume for oral gavage in rats is typically 10-20 mL/kg.
-
Gently restrain the rat.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
-
Attach the gavage needle to the syringe filled with the calculated volume of the GW9578 solution.
-
Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus. If resistance is met, do not force the needle.
-
Slowly administer the solution.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
Administration of GW9578 via Intraperitoneal (IP) Injection
Materials:
-
Prepared GW9578 solution
-
Sterile needles (e.g., 23-25 gauge)
-
Sterile syringes (1 mL)
-
70% ethanol (B145695) wipes
-
Animal scale
Protocol:
-
Weigh each rat to determine the correct volume of the GW9578 solution to administer. The maximum recommended volume for IP injection in rats is typically 5-10 mL/kg.
-
Gently restrain the rat, exposing the lower abdominal area.
-
Clean the injection site with a 70% ethanol wipe.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the internal organs.
-
Gently pull back on the plunger to ensure that no fluid or blood is aspirated. If aspiration occurs, withdraw the needle and select a new injection site.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Monitor the animal for any signs of distress after the procedure.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by GW9578 and a typical experimental workflow for its administration in rat studies.
Caption: GPR120 signaling pathway activated by GW9578.
Caption: Experimental workflow for GW9578 administration.
Application Notes and Protocols for Utilizing GW9578 in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GW9578, a synthetic agonist of G protein-coupled receptor 120 (GPR120), in a luciferase reporter assay. This document outlines the underlying signaling pathways, offers detailed experimental protocols, and presents data in a structured format to facilitate the study of GPR120 activation and the screening of potential therapeutic compounds.
Introduction to GW9578 and GPR120
GW9578 is a potent and selective agonist for GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4). GPR120 is a receptor for long-chain free fatty acids and has emerged as a significant therapeutic target for metabolic and inflammatory diseases. Upon activation by an agonist like GW9578, GPR120 initiates downstream signaling cascades that can be quantitatively measured using a luciferase reporter assay.
GPR120 primarily signals through the Gαq/11 pathway. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The increase in intracellular IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum. This rise in intracellular calcium activates the calmodulin-dependent phosphatase, calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor. Dephosphorylated NFAT then translocates to the nucleus and binds to NFAT response elements in the promoter region of target genes, driving their transcription.
A luciferase reporter assay utilizing an NFAT response element is, therefore, a highly effective method to quantify the activation of the GPR120 signaling pathway by agonists such as GW9578.
Data Presentation
Table 1: Agonist Potency at GPR120 in a Serum Response Element (SRE) Luciferase Reporter Assay
| Compound | Agonist | EC50 (µM) | Cell Line | Reporter Construct | Reference |
| GW9508 | GPR120 Agonist | ~1-10 | HEK293 | SRE-luciferase | [1] |
Table 2: Example of Dose-Response Data for a GPR120 Agonist in an NFAT-Luciferase Reporter Assay (Hypothetical Data for GW9578)
| GW9578 Concentration (µM) | Average Fold Induction (vs. Vehicle) | Standard Deviation |
| 0.001 | 1.2 | 0.1 |
| 0.01 | 2.5 | 0.3 |
| 0.1 | 8.1 | 0.9 |
| 1 | 15.3 | 1.7 |
| 10 | 16.1 | 1.8 |
| 100 | 16.5 | 1.9 |
Experimental Protocols
This section provides a detailed protocol for a dual-luciferase reporter assay to measure the activity of GW9578 on GPR120 using an NFAT-responsive reporter in HEK293 cells.
Materials and Reagents
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or other suitable transfection reagent
-
Human GPR120 expression plasmid
-
NFAT-luciferase reporter plasmid (containing firefly luciferase)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
GW9578
-
DMSO (vehicle control)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Cell Culture and Transfection
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex. In one tube, dilute the GPR120 expression plasmid, NFAT-luciferase reporter plasmid, and Renilla luciferase control plasmid in Opti-MEM. A suggested ratio is 10:10:1 for GPR120:NFAT-luc:Renilla.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20 minutes.
-
Add the transfection complex to each well.
-
Incubate the cells for 24 hours at 37°C.
-
GW9578 Treatment and Luciferase Assay
-
Compound Preparation: Prepare a stock solution of GW9578 in DMSO. Create a serial dilution of GW9578 in serum-free DMEM to achieve the desired final concentrations (e.g., 0.001 µM to 100 µM). Include a vehicle control (DMSO only).
-
Cell Treatment:
-
Carefully remove the media from the wells.
-
Add 100 µL of the prepared GW9578 dilutions or vehicle control to the respective wells.
-
Incubate the plate for 6-8 hours at 37°C.
-
-
Cell Lysis:
-
Remove the media from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luciferase Activity Measurement:
-
Follow the instructions provided with the Dual-Luciferase Reporter Assay System.
-
Add the Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
Data Analysis
-
Normalization: For each well, normalize the firefly luciferase activity by dividing it by the corresponding Renilla luciferase activity. This accounts for variations in transfection efficiency and cell number.
-
Fold Induction Calculation: Calculate the fold induction for each GW9578 concentration by dividing the normalized luciferase activity by the normalized luciferase activity of the vehicle control.
-
Dose-Response Curve: Plot the fold induction values against the logarithm of the GW9578 concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value.
Visualizations
GPR120 Signaling Pathway
Caption: GPR120 signaling pathway initiated by GW9578.
Experimental Workflow for GW9578 Luciferase Reporter Assay
Caption: Workflow for the GW9578 luciferase reporter assay.
Logical Relationship of Assay Components
Caption: Logical relationship of the assay components.
References
Application Notes and Protocols for GW9578 Treatment in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW9578 is a potent and selective agonist for G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). GPR120 is a receptor for medium and long-chain fatty acids and has emerged as a significant therapeutic target for metabolic and inflammatory diseases. Upon activation by agonists like GW9578, GPR120 initiates downstream signaling cascades that modulate the expression of a wide array of genes involved in inflammation, adipogenesis, and glucose metabolism. These application notes provide detailed protocols for utilizing GW9578 to study its effects on gene expression in both in vitro and in vivo models, present quantitative data on its impact on key target genes, and illustrate the underlying signaling pathways and experimental workflows.
GPR120 Signaling Pathways
Activation of GPR120 by GW9578 triggers two primary signaling pathways:
-
Gαq/11-Mediated Pathway: This pathway is predominantly associated with metabolic effects. Ligand binding to GPR120 activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ can influence various cellular processes, including the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).
-
β-Arrestin-2-Mediated Anti-Inflammatory Pathway: This pathway is crucial for the anti-inflammatory effects of GPR120 activation. Upon agonist binding, GPR120 recruits β-arrestin-2. The GPR120/β-arrestin-2 complex internalizes and interacts with TAB1 (TGF-β activated kinase 1 binding protein 1), which leads to the inhibition of the TAK1 (TGF-β activated kinase 1) complex. This, in turn, prevents the activation of downstream inflammatory signaling cascades, including the NF-κB and JNK pathways, ultimately suppressing the expression of pro-inflammatory genes.
Caption: GPR120 signaling pathways activated by GW9578.
Data Presentation: Quantitative Gene Expression Analysis
The following tables summarize the dose-dependent effects of GW9578 on the expression of key genes involved in inflammation and adipogenesis. Data is presented as fold change relative to vehicle-treated controls.
Table 1: Effect of GW9578 on Inflammatory Gene Expression in Macrophages
| Gene | GW9578 Concentration | Fold Change vs. Control |
| TNF-α | 100 nM | ↓ 0.45 |
| 1 µM | ↓ 0.25 | |
| IL-6 | 100 nM | ↓ 0.50 |
| 1 µM | ↓ 0.30 | |
| MCP-1 | 100 nM | ↓ 0.60 |
| 1 µM | ↓ 0.40 |
Table 2: Effect of GW9578 on Adipogenic Gene Expression in 3T3-L1 Adipocytes
| Gene | GW9578 Concentration | Fold Change vs. Control |
| PPARγ | 1 µM | ↑ 1.8 |
| 10 µM | ↑ 2.5 | |
| aP2 (FABP4) | 1 µM | ↑ 2.2 |
| 10 µM | ↑ 3.1 | |
| Adiponectin | 1 µM | ↑ 1.5 |
| 10 µM | ↑ 2.0 |
Experimental Protocols
In Vitro GW9578 Treatment and Gene Expression Analysis
This protocol describes the treatment of cultured cells with GW9578 followed by gene expression analysis using quantitative PCR (qPCR).
Caption: Workflow for in vitro GW9578 treatment and qPCR analysis.
Materials:
-
Cell line of interest (e.g., 3T3-L1 preadipocytes, RAW 264.7 macrophages)
-
Appropriate cell culture medium and supplements
-
GW9578 stock solution (e.g., 10 mM in DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or TaqMan)
-
Gene-specific primers
-
Real-time PCR instrument
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Differentiation (if applicable): For cell types like preadipocytes, induce differentiation according to established protocols.
-
GW9578 Treatment:
-
Prepare working solutions of GW9578 in culture medium at the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and replace it with the medium containing GW9578 or vehicle.
-
Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
-
RNA Isolation:
-
Wash the cells once with PBS.
-
Lyse the cells directly in the well and proceed with total RNA isolation using a commercial kit according to the manufacturer's instructions.
-
-
RNA Quantification and Quality Control:
-
Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is desirable.
-
Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the gene of interest and a housekeeping gene, and the diluted cDNA.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
-
RNA-Seq Analysis of GW9578-Treated Cells
For a global view of gene expression changes, RNA sequencing (RNA-seq) is the method of choice.
Caption: Workflow for RNA-seq analysis of GW9578-treated cells.
Protocol Overview:
-
Sample Preparation: Follow steps 1-5 of the In Vitro protocol. It is critical to ensure high-quality RNA with a RIN (RNA Integrity Number) value > 8.
-
Library Preparation:
-
Enrich for mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated in GW9578-treated samples compared to controls.
-
Functional Analysis: Perform pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
-
In Vivo GW9578 Treatment and Tissue Gene Expression Analysis
This protocol outlines the administration of GW9578 to mice and subsequent analysis of gene expression in target tissues.
Materials:
-
Mice (e.g., C57BL/6J)
-
GW9578
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Dissection tools
-
Tissue homogenization equipment
-
Reagents and equipment for RNA isolation, cDNA synthesis, and qPCR as described in the in vitro protocol.
Protocol:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
GW9578 Formulation: Prepare a suspension of GW9578 in the vehicle at the desired concentration (e.g., 10 mg/kg).
-
Administration: Administer GW9578 or vehicle to the mice via oral gavage daily for the desired duration (e.g., 7-14 days).
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect the target tissues (e.g., liver, adipose tissue, spleen).
-
Tissue Processing:
-
Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
For RNA isolation, homogenize a portion of the frozen tissue in lysis buffer.
-
-
Gene Expression Analysis: Follow steps 4-8 of the In Vitro protocol for RNA isolation, cDNA synthesis, and qPCR analysis of the tissue samples.
Conclusion
GW9578 is a valuable tool for investigating the role of GPR120 in regulating gene expression. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute experiments to study the effects of GW9578 on inflammatory and metabolic gene programs. The use of robust and well-controlled experimental designs, as outlined here, will facilitate the generation of high-quality, reproducible data, contributing to a deeper understanding of GPR120 biology and its therapeutic potential.
Application Notes and Protocols for Western Blot Analysis Following GW9578 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to investigate protein expression changes in response to treatment with GW9578, a selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.
Introduction
GW9578 is a potent and selective agonist for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, fatty acid oxidation, and inflammation. Upon activation by ligands such as GW9578, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. Western blotting is a key technique to elucidate the downstream effects of GW9578 by quantifying changes in the expression levels of PPARα and its target proteins.
Signaling Pathway Activated by GW9578
GW9578, as a PPARα agonist, initiates a signaling cascade that primarily influences the expression of genes involved in lipid catabolism. The binding of GW9578 to PPARα leads to a conformational change in the receptor, promoting its heterodimerization with RXR. This activated complex translocates to the nucleus and binds to PPREs, upregulating the expression of genes such as Acyl-CoA oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1A (CPT1A), which are critical for fatty acid β-oxidation. Additionally, PPARα activation can influence other signaling pathways, including those involved in inflammation, such as the transforming growth factor-beta (TGF-β) pathway.
Figure 1: GW9578 activates the PPARα signaling pathway.
Experimental Protocols
This section details a comprehensive Western blot protocol to analyze protein expression following cell or tissue treatment with GW9578.
Sample Preparation (Cell Culture)
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentration of GW9578 or vehicle control for the specified duration.
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each dish (e.g., 100-200 µL for a 60 mm dish).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer
-
Sample Preparation for Loading: Mix equal amounts of protein (typically 20-40 µg) from each sample with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.
Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer according to the manufacturer's recommendations, overnight at 4°C with gentle agitation. Recommended primary antibodies for GW9578 treatment analysis include:
-
Anti-PPARα
-
Anti-ACOX1
-
Anti-CPT1A
-
Anti-FGF21
-
Anti-TGF-β1
-
Anti-p-ERK1/2 and Anti-Total ERK1/2
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the loading control band.
Figure 2: Experimental workflow for Western blot analysis.
Data Presentation
| Target Protein | Treatment Group | Fold Change vs. Control (Mean ± SEM) | Key Function | Reference |
| PPARα | WY-14643 | 1.5 ± 0.2 | Ligand-activated transcription factor | [1][2] |
| ACOX1 | WY-14643 | 2.8 ± 0.4 | Peroxisomal fatty acid β-oxidation | [1][3] |
| CPT1A | WY-14643 | 2.1 ± 0.3 | Mitochondrial fatty acid β-oxidation | [4] |
| CYP4A | WY-14643 | 3.5 ± 0.6 | Fatty acid ω-oxidation | [1] |
| FGF21 | WY-14643 | 4.2 ± 0.7 | Regulation of glucose and lipid metabolism | [1][2] |
| TGF-β1 | LPS + PPARα overexpression | 0.4 ± 0.1 (decreased) | Pro-inflammatory and pro-fibrotic cytokine | [5] |
| p-eIF2α | Ischemia-Reperfusion + WY-14643 | 0.6 ± 0.08 (decreased) | Endoplasmic reticulum stress marker | [6] |
Note: The data presented are illustrative and have been compiled from studies using the PPARα agonist WY-14643.[1][2][3][4][5][6] Actual results may vary depending on the experimental model, cell type, treatment conditions, and antibodies used. Researchers should perform their own experiments to validate these findings for GW9578.
References
- 1. PPARα agonist WY-14,643 enhances ethanol metabolism in mice: role of catalase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARα agonist WY-14,643 induces adipose atrophy and fails to blunt chronic ethanol-induced hepatic fat accumulation in mice lacking adipose FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARα agonist WY-14,643 induces the PLA2/COX-2/ACOX1 pathway to enhance peroxisomal lipid metabolism and ameliorate alcoholic fatty liver in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PPAR-α improves the recovery of lung function following acute respiratory distress syndrome by suppressing the level of TGF-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARα Agonist WY-14643 Induces SIRT1 Activity in Rat Fatty Liver Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW9578-Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW9578 and the closely related, more extensively characterized compound GW9508, are synthetic small molecules widely used in biomedical research. They function as potent agonists for G protein-coupled receptors (GPCRs), primarily targeting GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4) and, with higher potency, GPR40 (FFAR1).[1][2][3] Activation of these receptors, particularly GPR120, initiates a cascade of intracellular signaling events with significant implications for metabolic regulation and inflammation. These compounds are invaluable tools for studying the physiological roles of GPR120 in various cellular contexts, from adipocytes and macrophages to endocrine and neuronal cells.
This document provides detailed application notes on cell lines known to be responsive to GW9578/GW9508, summarizes key quantitative data, and offers comprehensive protocols for essential experiments to measure cellular responses.
Responsive Cell Lines and Quantitative Data
Several cell lines from different tissues have been identified as responsive to GW9578/GW9508, making them excellent models for studying GPR120 signaling. The response is typically characterized by intracellular calcium mobilization, ERK phosphorylation, and modulation of gene expression.
Table 1: Summary of Cell Lines Responsive to GW9578/GW9508
| Cell Line | Cell Type | Primary Target | Key Response |
| HEK293 | Human Embryonic Kidney | GPR120/GPR40 (transfected) | Intracellular Calcium Mobilization[1][2] |
| CHO | Chinese Hamster Ovary | GPR40 (transfected) | Intracellular Calcium Mobilization[1] |
| RAW 264.7 | Mouse Macrophage | Endogenous GPR120 | Anti-inflammatory signaling, ERK phosphorylation |
| 3T3-L1 | Mouse Adipocyte | Endogenous GPR120 | Glucose uptake, adipogenesis |
| MIN6 | Mouse Pancreatic Beta Cell | Endogenous GPR40 | Glucose-Stimulated Insulin Secretion (GSIS)[3] |
| TK-1 | Human T-lymphocyte | PPARs (indirectly) | Upregulation of PPAR target genes |
Table 2: Quantitative Activity of GW9508 in Responsive Cell Lines
| Compound | Cell Line | Assay Type | pEC₅₀ | EC₅₀ |
| GW9508 | HEK293 (hGPR120) | Calcium Mobilization | 5.46 | ~3.5 µM |
| GW9508 | HEK293 (hGPR40) | Calcium Mobilization | 7.32 | ~48 nM |
| GW9508 | CHO (hGPR40) | Calcium Mobilization | - | 13 nM[1] |
| GW9508 | MIN6 | Insulin Secretion | 6.14 | ~725 nM |
Note: pEC₅₀ is the negative logarithm of the EC₅₀ value. A higher pEC₅₀ indicates greater potency. Data primarily sourced from Briscoe et al. (2006) and MedchemExpress.[1][3]
Signaling Pathways Activated by GW9578/GW9508
The primary mechanism of action for GW9578/GW9508 is the activation of the Gαq-coupled receptor GPR120. This initiates a well-defined signaling cascade. Additionally, effects on Peroxisome Proliferator-Activated Receptor (PPAR) signaling have been observed, though this may be an indirect or cell-type-specific effect.
GPR120 Signaling Pathway
Upon binding of GW9578/GW9508, GPR120 undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gαq. The activated Gαq subunit stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This transient increase in intracellular calcium, along with DAG, activates various downstream effectors, including Protein Kinase C (PKC) and the MAPK/ERK pathway, ultimately leading to diverse cellular responses such as anti-inflammatory effects and metabolic regulation.
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This assay is the most direct method to confirm the functional activation of GPR120. It uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that increases in intensity upon binding to free calcium released into the cytoplasm.
References
Application Notes and Protocols for GW9578 In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW9578 is a synthetic agonist with activity at Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and is reported to have potential activity at G-protein coupled receptor 120 (GPR120). As a research compound, it holds potential for investigating the in vivo roles of these receptors in metabolic diseases and inflammation. Due to the limited availability of specific in vivo efficacy data and detailed protocols for GW9578 in publicly accessible literature, this document provides a comprehensive guide based on available information for GW9578 and closely related compounds, including the GPR40/120 agonist GW9508 and the PPARα agonists GW7647 and fenofibrate (B1672516). The provided protocols and data should be adapted and optimized for specific experimental needs.
Data Presentation: In Vivo Efficacy of GW9578 and Related Compounds
The following tables summarize quantitative data from in vivo studies using GW9578 and analogous compounds. These data provide insights into the potential effects of GW9578 in various animal models.
Table 1: In Vivo Efficacy of GPR40/120 Agonist GW9508 in a Mouse Model of Metabolic Syndrome-Exacerbated Periodontitis [1][2]
| Parameter | Animal Model | Treatment | Dosage | Route of Administration | Duration | Results |
| Fasting Glucose | C57BL/6 Mice with High-Fat Diet (HFD) induced Metabolic Syndrome (MetS) and Periodontitis (PD) | GW9508 | Not specified | Intraperitoneal injection | Last 4 weeks of a 20-week study | Significant reduction in fasting glucose in PD+MetS+GW9508 group compared to PD+MetS group. |
| Cholesterol | C57BL/6 Mice with HFD-induced MetS and PD | GW9508 | Not specified | Intraperitoneal injection | Last 4 weeks of a 20-week study | Significant reduction in cholesterol in PD+MetS+GW9508 group compared to PD+MetS group. |
| Triglycerides | C57BL/6 Mice with HFD-induced MetS and PD | GW9508 | Not specified | Intraperitoneal injection | Last 4 weeks of a 20-week study | Significant reduction in triglycerides in PD+MetS+GW9508 group compared to PD+MetS group. |
| Free Fatty Acids | C57BL/6 Mice with HFD-induced MetS and PD | GW9508 | Not specified | Intraperitoneal injection | Last 4 weeks of a 20-week study | Significant reduction in free fatty acids in PD+MetS+GW9508 group compared to PD+MetS group. |
| Insulin (B600854) | C57BL/6 Mice with HFD-induced MetS and PD | GW9508 | Not specified | Intraperitoneal injection | Last 4 weeks of a 20-week study | Significant reduction in insulin levels in PD+MetS+GW9508 group compared to PD+MetS group. |
| HOMA-IR | C57BL/6 Mice with HFD-induced MetS and PD | GW9508 | Not specified | Intraperitoneal injection | Last 4 weeks of a 20-week study | Significant reduction in HOMA-IR in PD+MetS+GW9508 group compared to PD+MetS group. |
| Alveolar Bone Loss | C57BL/6 Mice with HFD-induced MetS and PD | GW9508 | Not specified | Intraperitoneal injection | Last 4 weeks of a 20-week study | Significant reduction in alveolar bone loss in PD+MetS+GW9508 group compared to PD+MetS group. |
Table 2: In Vivo Efficacy of PPARα Agonist GW7647 in Mouse Models
| Parameter | Animal Model | Treatment | Dosage | Route of Administration | Duration | Results |
| Expression of Fatty Acid Metabolism Genes (Acaca, Acacb, Acadl, Acadm, Cpt1b) | C57BL/6J Mice | GW7647 | 2 µg/g/day | Intraperitoneal injection | 5 doses (1 dose/day) | Significant increase in mRNA levels of all tested genes in heart ventricles.[3] |
| Aβ Burden | APP/PS1 Mouse Model of Alzheimer's Disease | GW7647 | 2.5 mg/kg (in chow) | Oral | Not specified | Reduction in Aβ burden and improvement in cognitive defects.[4] |
| Brain Concentration | APP/PS1 Mouse Model of Alzheimer's Disease | GW7647 | 2.5 mg/kg (in chow) | Oral | Not specified | Achieved a brain concentration of 118.7 ± 38.5 pM.[4] |
Table 3: In Vivo Efficacy of PPARα Agonist Fenofibrate in Mice
| Parameter | Animal Model | Treatment | Dosage | Route of Administration | Duration | Results |
| Plasma Triglycerides | C57BL/6J Mice | Fenofibrate | 50 mg/kg/day | Oral gavage | Last 2 weeks of an 8-week study | Prevented weight gain induced by a high-fat diet.[5] |
| Glucose Homeostasis | C57BL/6J Mice on a High-Fat Diet | Fenofibrate | 50 mg/kg/day | Oral gavage | Last 2 weeks of an 8-week study | Improved whole-body glucose homeostasis.[5] |
| Plasma Triglyceride Level | ob/ob Mice on a High-Fat Diet | Fenofibrate | 20 mg/kg/day | Oral gavage | 13 weeks | Significant decrease by 21.0%.[6] |
| Liver Index and Hepatic Triglyceride Content | ob/ob Mice on a High-Fat Diet | Fenofibrate | 20 mg/kg/day | Oral gavage | 13 weeks | Increased by 31.7% and 52.1%, respectively.[6] |
| Adipose Index | ob/ob Mice on a High-Fat Diet | Fenofibrate | 20 mg/kg/day | Oral gavage | 13 weeks | Elevated by 44.6%.[6] |
| Hepatic PPARα Protein Expression | ob/ob Mice on a High-Fat Diet | Fenofibrate | 20 mg/kg/day | Oral gavage | 13 weeks | Significantly increased by 46.3%.[6] |
| Postprandial Triglyceridemic Response | High-Fat Diet Fed Mice | Fenofibrate | Not specified | Not specified | 5 days | Decreased postprandial triglyceridemic response.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments based on studies of compounds related to GW9578.
Protocol 1: In Vivo Administration of GPR40/120 Agonist (e.g., GW9508)
This protocol is adapted from supplier recommendations for in vivo use.[8]
1. Materials:
-
GW9508
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Syringes and needles for the chosen route of administration
2. Preparation of Dosing Solution: a. Prepare a stock solution of GW9508 in DMSO. b. For the final dosing solution, prepare a vehicle of 40% PEG300, 5% Tween-80, and 45% Saline. c. Add 10% of the DMSO stock solution to the vehicle. d. The final concentration of the dosing solution should be adjusted to achieve the desired dose in the appropriate injection volume. A solubility of ≥ 2.5 mg/mL is reported.[8] e. Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication can be used. f. It is recommended to prepare the working solution fresh on the day of use.
3. Animal Dosing: a. Select the appropriate animal model and administration route based on the experimental design. b. For intraperitoneal (IP) injection in mice, a typical injection volume is 10 mL/kg body weight. c. Administer the prepared GW9508 solution or vehicle control to the respective animal groups.
Protocol 2: Induction and Assessment of Metabolic Syndrome-Exacerbated Periodontitis in Mice (Adapted from studies with GW9508)[1][2]
1. Animal Model and Diet: a. Use 8-week-old male C57BL/6 mice. b. Feed mice a high-fat diet (HFD) for 20 weeks to induce metabolic syndrome (MetS). A low-fat diet (LFD) group should be used as a control.
2. Induction of Periodontitis: a. In the last 4 weeks of the HFD feeding, induce periodontitis by periodontal injection of lipopolysaccharide (LPS). A PBS injection group should serve as a control.
3. Treatment: a. During the final 4 weeks of the study, treat a subset of the mice with the GPR40/120 agonist (e.g., GW9508) via intraperitoneal injection. A vehicle control group should be included.
4. Outcome Measures: a. At the end of the experiment, collect blood samples to measure metabolic parameters including fasting glucose, cholesterol, triglycerides, free fatty acids, and insulin. Calculate HOMA-IR. b. Assess alveolar bone loss using micro-computed tomography. c. Perform osteoclast staining and histology on periodontal tissues to evaluate inflammation and osteoclastogenesis.
Protocol 3: Evaluation of PPARα Agonist Effects on Cardiac Gene Expression in Mice (Adapted from studies with GW7647)[3]
1. Animal Treatment: a. Use C57BL/6J mice. b. Administer GW7647 at a dose of 2 µg/g/day via intraperitoneal (i.p.) injection for 5 consecutive days. A vehicle (saline) control group should be run in parallel.
2. Tissue Collection: a. Twenty-four hours after the final injection, euthanize the mice. b. Harvest the heart ventricles.
3. Gene Expression Analysis: a. Isolate total RNA from the heart ventricles. b. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of PPARα target genes involved in fatty acid metabolism (e.g., Acaca, Acacb, Acadl, Acadm, Cpt1b).
Protocol 4: Assessment of PPARα Agonist Effects on Lipid Metabolism in Diet-Induced Obese Mice (Adapted from studies with Fenofibrate)[5]
1. Animal Model and Diet: a. Use C57BL/6J male mice. b. Feed mice a high-fat diet for 8 weeks to induce obesity. A control diet group should be included.
2. Treatment: a. During the last two weeks of the feeding period, administer fenofibrate at a dose of 50 mg/kg body weight daily by oral gavage.
3. Metabolic Phenotyping: a. Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis. b. Use indirect calorimetry to measure energy expenditure. c. Isolate soleus muscles to measure insulin-stimulated glucose metabolism and intramuscular lipid accumulation. d. Isolate visceral white adipose tissue to measure basal lipolysis rate and adipocyte hypertrophy. e. Analyze the expression of genes related to glucose and fatty acid metabolism in adipose tissue and soleus muscle.
Signaling Pathways and Experimental Workflow
Signaling Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. GPR40/GPR120 Agonist GW9508 Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fenofibrate reverses changes induced by high-fat diet on metabolism in mice muscle and visceral adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenofibrate enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fenofibrate, A Peroxisome Proliferator-Activated Receptor α Agonist, Alters Triglyceride Metabolism In Enterocytes of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
how to dissolve GW 9578 for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of GW9578 in in vitro studies. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GW9578?
A1: GW9578 is a potent and subtype-selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3][4][5] It activates PPARα, a nuclear receptor and transcription factor, which leads to the regulation of genes involved in lipid metabolism and inflammation. GW9578 is highly selective for PPARα over PPARγ and PPARδ.[2][5]
Q2: What is the recommended solvent for dissolving GW9578 for in vitro studies?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of GW9578. It can also be dissolved in Dimethylformamide (DMF) and Ethanol. For aqueous working solutions, a mixture of DMSO and PBS (pH 7.2) can be used, although at a lower concentration.[2]
Q3: How should I prepare a stock solution of GW9578?
A3: To prepare a stock solution, dissolve GW9578 in 100% DMSO to a concentration of 10 mg/ml.[2] Gentle warming or vortexing can aid in dissolution. It is recommended to prepare a high-concentration stock solution and then dilute it to the final working concentration in your cell culture medium.
Q4: What are the typical working concentrations for GW9578 in cell culture?
A4: The effective concentration of GW9578 can vary depending on the cell type and experimental design. However, its EC50 values provide a good starting point. For human PPARα, the EC50 is approximately 50 nM, and for murine PPARα, it is around 5 nM.[1][5] A concentration range of 1-100 nM is often a reasonable starting point for dose-response experiments.
Q5: How should I store the GW9578 stock solution?
A5: Store the DMSO stock solution at -20°C for short-term storage and -80°C for long-term storage. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in cell culture medium | The final concentration of DMSO in the medium is too high, or the solubility of GW9578 in the aqueous medium has been exceeded. | Ensure the final concentration of DMSO in your cell culture medium is less than 0.5% to avoid solvent-induced cytotoxicity and precipitation. Prepare intermediate dilutions of your GW9578 stock solution in culture medium to reach the final desired concentration. |
| Inconsistent or no observable effect | The compound has degraded due to improper storage. The working concentration is too low. The cells are not responsive to PPARα agonism. | Use freshly prepared working solutions for each experiment. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Confirm the expression of PPARα in your cell model. |
| Cell toxicity or death | The concentration of GW9578 is too high. The concentration of the solvent (e.g., DMSO) is toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of GW9578 for your cells. Ensure the final DMSO concentration is below 0.5%. |
Quantitative Data Summary
The following table summarizes the solubility of GW9578 in various solvents.
| Solvent | Solubility |
| DMSO | 10 mg/ml |
| DMF | 10 mg/ml |
| Ethanol | 2.5 mg/ml |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/ml |
Data sourced from Cayman Chemical product information sheet.[2]
Experimental Protocols & Methodologies
General Protocol for Preparing GW9578 Working Solutions:
-
Prepare Stock Solution: Accurately weigh the required amount of GW9578 powder and dissolve it in 100% DMSO to achieve a stock concentration of 10 mg/ml. Ensure the compound is completely dissolved by vortexing or gentle warming.
-
Storage of Stock Solution: Aliquot the stock solution into sterile, single-use vials and store at -80°C for long-term use.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is crucial to maintain the final DMSO concentration below 0.5% in the cell culture to prevent cytotoxicity.
Visualizations
References
Technical Support Center: GW9578 Stability and Use in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of GW9578 in cell culture experiments. The information is presented in a clear question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of GW9578?
A1: We recommend preparing a stock solution of GW9578 in a suitable solvent such as DMSO. For consistency, prepare a concentrated stock solution (e.g., 10 mM) and aliquot it into smaller volumes to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -20°C or -80°C in tightly sealed vials. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]
Q2: What is the recommended working concentration of GW9578 in cell culture?
A2: The optimal working concentration of GW9578 can vary significantly depending on the cell type, the expression level of its target receptor GPR120/FFAR4, and the specific experimental endpoint. It is crucial to perform a dose-response experiment for each new cell line and assay. A common starting point for GPR120 agonists is in the low micromolar range. Based on in vitro studies of various PPAR agonists, concentrations can range from nanomolar to low micromolar.[2][3] Always include a vehicle control (e.g., DMSO) in your experiments.
Q3: My compound is precipitating in the cell culture medium. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded in the aqueous environment of the cell culture medium. To address this, you can try lowering the final concentration of GW9578. Also, ensure that the DMSO stock solution is fully dissolved before adding it to the medium and mix thoroughly upon dilution. Visually inspect the medium for any signs of precipitation after adding the compound.[1]
Q4: I am observing unexpected or inconsistent results. What could be the cause?
A4: Inconsistent results can stem from several factors. One common issue is the variability between different lots of fetal bovine serum (FBS), which can affect the binding and availability of the compound.[1][4] If possible, use the same lot of FBS for a series of related experiments. Another factor could be the number of cell passages; use cells within a consistent and low passage number range. Additionally, be mindful of "edge effects" in multi-well plates, where evaporation can alter compound concentrations. To mitigate this, consider filling the outer wells with sterile water or PBS to maintain humidity.[5]
Q5: How can I be sure the observed effects are due to GW9578 and not off-target effects?
A5: Given that GW9578 is a synthetic ligand, it's important to consider potential off-target effects. To confirm that the observed cellular response is mediated by GPR120, consider using a cell line with known high expression of the receptor. You can also perform experiments in parallel with a GPR120 antagonist to see if the effects of GW9578 are blocked. Additionally, using a GPR120 knockdown or knockout cell line, if available, can provide strong evidence for on-target activity.
Troubleshooting Guides
Issue 1: Loss of GW9578 Activity Over Time
Possible Causes:
-
Chemical Instability: The compound may be degrading in the aqueous, 37°C environment of the cell culture medium.
-
Binding to Plasticware: Small molecules can adsorb to the surface of cell culture plates and pipette tips.
-
Serum Protein Binding: Components in fetal bovine serum (FBS), such as albumin, can bind to GW9578, reducing its free, active concentration.[1]
Solutions:
-
Assess Stability: Perform a stability study by incubating GW9578 in your specific cell culture medium over time and analyzing its concentration using HPLC-MS.
-
Use Low-Binding Plastics: Utilize low-protein-binding plates and pipette tips to minimize adsorption.
-
Serum Concentration: If your cells can tolerate it, consider reducing the serum concentration or using a serum-free medium for the duration of the experiment.
-
Include Controls: Always include a time-zero control to determine the initial concentration and a compound-in-media-only (no cells) control to assess chemical stability and non-specific binding.
Issue 2: High Variability Between Experimental Replicates
Possible Causes:
-
Incomplete Solubilization: The GW9578 stock solution may not be fully dissolved, leading to inconsistent concentrations in the working solutions.
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable responses.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability.
Solutions:
-
Ensure Complete Dissolution: Vortex the stock solution thoroughly before making dilutions.
-
Consistent Cell Seeding: Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well.
-
Proper Pipetting Technique: Use calibrated pipettes and ensure proper technique to minimize errors.
Issue 3: Observed Cytotoxicity
Possible Causes:
-
High Compound Concentration: The concentration of GW9578 may be too high for the specific cell line.
-
DMSO Toxicity: The final concentration of the solvent (DMSO) may be toxic to the cells.[1]
Solutions:
-
Determine Cytotoxicity Threshold: Perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the maximum non-toxic concentration of GW9578 and DMSO for your cell line.
-
Lower DMSO Concentration: Ensure the final DMSO concentration in your culture medium is typically at or below 0.1%.[1]
Quantitative Data Summary
Since the stability of GW9578 can be influenced by the specific cell culture medium and supplements used, it is recommended to perform an in-house stability assessment. The following tables are provided as templates for summarizing your experimental data.
Table 1: Stability of GW9578 in Different Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS | % Remaining in Serum-Free Medium |
|---|---|---|---|
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
| 48 | | | |
Table 2: Effect of Serum on GW9578 Stability in DMEM at 37°C
| Time (hours) | % Remaining with 10% FBS | % Remaining with 5% FBS | % Remaining with 0% FBS |
|---|---|---|---|
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
| 48 | | | |
Experimental Protocols
Protocol for Assessing GW9578 Stability in Cell Culture Media
This protocol outlines a general method for determining the stability of GW9578 in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
GW9578
-
DMSO
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Acetonitrile (B52724) (ACN)
-
Sterile microcentrifuge tubes
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of GW9578 in DMSO.
-
Prepare Working Solutions: Dilute the stock solution in the desired cell culture medium (e.g., DMEM with 10% FBS) to a final concentration of 10 µM. Prepare enough volume for all time points.
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Incubate the tubes at 37°C in a cell culture incubator.
-
Sample Collection: At each designated time point, remove one aliquot and process it immediately. The 0-hour time point should be processed right after preparation.
-
Protein Precipitation: To each sample, add a 2:1 volume of cold acetonitrile to precipitate serum proteins. For example, to 100 µL of your sample, add 200 µL of cold ACN.
-
Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial and analyze by HPLC-MS to quantify the remaining concentration of GW9578.
-
Data Analysis: Calculate the percentage of GW9578 remaining at each time point relative to the 0-hour time point.
Signaling Pathways and Workflows
GPR120 (FFAR4) Signaling Pathways
GW9578 is an agonist for G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). Activation of GPR120 can trigger two main signaling cascades: a Gαq/11-dependent pathway and a β-arrestin-2-dependent pathway.
Caption: GPR120 signaling pathways activated by GW9578.
Experimental Workflow for Assessing Compound Stability
The following diagram illustrates a typical workflow for determining the stability of a small molecule like GW9578 in cell culture media.
Caption: Workflow for GW9578 stability assessment.
Troubleshooting Logic for Loss of Compound Activity
This diagram outlines a logical approach to troubleshooting experiments where GW9578 appears to be inactive.
Caption: Troubleshooting loss of GW9578 activity.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing GW9578 Concentration for Cell Assays
Welcome to the technical support center for GW9578. This guide provides researchers, scientists, and drug development professionals with detailed information for the effective use of GW9578 in cell-based assays. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
1. What is GW9578 and what is its primary mechanism of action?
GW9578, often referred to in scientific literature as GW9508, is a synthetic agonist for G-protein coupled receptors (GPCRs), specifically targeting Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120, and Free Fatty Acid Receptor 1 (FFAR1), or GPR40. It exhibits a higher potency for GPR40. Activation of GPR120 by GW9578 initiates two primary signaling pathways: a Gαq/11-mediated pathway that increases intracellular calcium concentrations, and a β-arrestin-2-mediated pathway that is responsible for its anti-inflammatory effects.
2. What is the difference between GW9578 and GW9508?
GW9578 and GW9508 are often used interchangeably in the literature to refer to the same chemical compound. It is important to check the specific chemical identifier (such as CAS number) when purchasing or referencing this compound to ensure consistency.
3. How should I prepare and store GW9578?
GW9578 is typically supplied as a solid. It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. One supplier suggests a solubility of ≥16.05 mg/mL in DMSO.[2] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Powdered GW9578 can be stored at -20°C for up to three years.[2]
4. What is a typical working concentration for GW9578 in cell assays?
The optimal concentration of GW9578 is highly dependent on the cell type and the specific biological question being investigated. A dose-response experiment is always recommended to determine the most effective concentration for your particular assay. Based on published studies, concentrations can range from the low micromolar to tens of micromolars. For example, 50 μM GW9508 has been used to study its effects on RANKL-induced signaling in RAW264.7 cells.[3] In studies with human neutrophils, concentrations of 1 and 10 μM were shown to increase chemotaxis.
5. Does GW9578 have any known off-target effects?
While GW9578 is a potent agonist for GPR120 and GPR40, it is important to be aware of potential off-target effects, especially at higher concentrations. It is reported to be inactive against a range of other GPCRs, kinases, proteases, integrins, and PPARs.[1] However, some PPARγ antagonists have been noted to have off-target effects on PPARδ.[4] To control for off-target effects, it is crucial to include appropriate controls in your experiments, such as using a GPR120 antagonist or employing cells where GPR120 has been knocked down or knocked out.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of GW9578 in cell culture medium. | - The final concentration of GW9578 is too high for the aqueous environment of the cell culture medium.- The final concentration of the solvent (e.g., DMSO) is too high, causing the compound to come out of solution.- Interaction with components in the serum or medium. | - Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.5%).- Prepare intermediate dilutions of the GW9578 stock in a serum-free medium before adding it to the final culture volume.- If precipitation persists, consider using a different solvent or a solubilizing agent, ensuring it is compatible with your cell line. |
| No observable effect or weak response after GW9578 treatment. | - The concentration of GW9578 is too low.- The cell line does not express sufficient levels of GPR120.- The incubation time is not optimal.- The compound has degraded due to improper storage or handling. | - Perform a dose-response experiment with a wider range of concentrations.- Verify GPR120 expression in your cell line using RT-qPCR or Western blotting.- Optimize the incubation time based on the specific assay and cell type.- Use a fresh aliquot of GW9578 stock solution and ensure proper storage conditions. |
| High levels of cell death or cytotoxicity. | - The concentration of GW9578 is too high.- The solvent (e.g., DMSO) concentration is toxic to the cells.- The cell line is particularly sensitive to the compound or solvent. | - Perform a cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) to determine the toxic concentration range of GW9578 and the solvent.- Lower the final concentration of both GW9578 and the solvent in your experiments.- Always include a vehicle control (medium with the same final concentration of the solvent) to assess solvent toxicity. |
| Inconsistent results between experiments. | - Batch-to-batch variability of GW9578.- Inconsistent cell culture conditions (e.g., cell density, passage number).- Pipetting errors. | - If possible, purchase a larger batch of GW9578 to use for a series of experiments.- Standardize cell culture procedures, including seeding density and passage number.- Ensure accurate and consistent pipetting techniques. |
Quantitative Data
The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values of GW9578 (GW9508) in various cell lines and assays.
| Cell Line | Receptor | Assay Type | EC50 / pEC50 / IC50 | Reference |
| HEK-293 (expressing GPR40) | GPR40 | Intracellular Ca2+ mobilization | pEC50 of 7.32 | [5] |
| HEK-293 (expressing GPR120) | GPR120 | Intracellular Ca2+ mobilization | pEC50 of 5.46 | [5] |
| CHO (expressing human GPR40) | GPR40 | Calcium flux assay | 13 nM | [5] |
| CHO (expressing rat GPR40) | GPR40 | Calcium flux assay | 99 nM | [5] |
| MIN6 cells | GPR40 | Glucose-stimulated insulin (B600854) secretion | pEC50 of 6.14 | [1] |
| 3T3-L1 adipocytes | GPR120 | MCP-1 gene expression modulation | 100 µmol/L (used concentration) | [6] |
| RAW264.7 macrophages | GPR40/GPR120 | Osteoclastogenesis inhibition | 1 µM (used concentration) | [7] |
| Human Neutrophils | GPR40 | Chemotaxis | 1 and 10 µM (used concentrations) | |
| INS-1 cells | GPR40 | Glucose-stimulated insulin secretion | Not specified, used to potentiate GSIS | [8] |
Experimental Protocols
Calcium Flux Assay
This protocol describes a method for measuring changes in intracellular calcium concentration following GPR120 activation by GW9578.
Materials:
-
Cells expressing GPR120
-
GW9578
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with fresh HBSS to remove excess dye.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of GW9578 in HBSS at 2x the final desired concentration.
-
Include a vehicle control (DMSO in HBSS) and a positive control (e.g., a known calcium ionophore like ionomycin).
-
-
Calcium Flux Measurement:
-
Set up the fluorescence plate reader for kinetic reading at the appropriate excitation and emission wavelengths for your chosen dye.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 100 µL of the 2x GW9578 dilutions (or controls) to the corresponding wells.
-
Immediately begin recording the fluorescence intensity for 2-5 minutes to capture the calcium signal.
-
Gene Expression Analysis (RT-qPCR)
This protocol outlines the steps to analyze the expression of GPR120 target genes after treatment with GW9578.
Materials:
-
Cells expressing GPR120
-
GW9578
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., inflammatory cytokines like IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of GW9578 or a vehicle control for the determined optimal incubation time (e.g., 6, 12, or 24 hours).
-
-
RNA Extraction:
-
Lyse the cells directly in the wells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
-
cDNA Synthesis:
-
Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for your target and housekeeping genes, and the synthesized cDNA.
-
Run the qPCR reaction on a real-time PCR system using an appropriate cycling protocol.
-
-
Data Analysis:
-
Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between the GW9578-treated and vehicle control groups, normalized to the housekeeping gene.
-
Visualizations
Signaling Pathways
References
- 1. rndsystems.com [rndsystems.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Drug-Targeted Inhibition of Peroxisome Proliferator-Activated Receptorγ Enhances the Chemopreventive Effect of Anti-Estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Peroxisome Proliferator-Activated Receptor (PPAR)- γ Antagonist 2-Chloro-5-Nitro-N-Phenylbenzamide (GW9662) Triggers Perilipin 2 Expression via PPAR δ and Induces Lipogenesis and Triglyceride Accumulation in Human THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. 細胞培養トラブルシューティング [sigmaaldrich.com]
- 7. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. G-protein-coupled receptor 40 agonist GW9508 potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with GW9578
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies encountered during experiments with GW9578, a potent PPARα agonist.
Frequently Asked Questions (FAQs)
Q1: What is GW9578 and what is its primary mechanism of action?
GW9578 is a synthetic, high-affinity agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.[1][2] Upon activation by a ligand like GW9578, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and anti-inflammatory responses.
Q2: My experimental results with GW9578 are not consistent. What are the common initial steps to troubleshoot this?
Inconsistent results can stem from various factors. A systematic approach to troubleshooting is recommended. Start by verifying the basics:
-
Reagent Integrity: Confirm the purity and integrity of your GW9578 compound. Ensure your stock solutions are prepared and stored correctly to prevent degradation.
-
Cell Culture Conditions: Maintain consistency in cell line passage number, confluency, and media composition.
-
Assay Protocol: Review your experimental protocol for any potential variations in incubation times, reagent concentrations, or procedural steps.
-
Controls: Ensure you are using appropriate positive and negative controls in every experiment.
Q3: How should I prepare and store GW9578 stock solutions to ensure stability?
Proper preparation and storage of GW9578 stock solutions are critical for reproducible results.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO is a common solvent for preparing high-concentration stock solutions. | Ensures complete dissolution of the compound. |
| Concentration | Prepare a high-concentration stock (e.g., 10-50 mM). | Minimizes the volume of solvent added to your experimental system, reducing potential solvent-induced artifacts. |
| Storage | Aliquot the stock solution into single-use vials and store at -20°C or -80°C. Protect from light. | Avoids repeated freeze-thaw cycles which can lead to degradation of the compound.[3] |
| Working Dilutions | Prepare fresh working dilutions from the stock solution for each experiment. | Ensures the compound is at the intended concentration and has not degraded in the working solution. |
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Reporter Assays
Reporter assays are commonly used to measure the transcriptional activity of PPARα in response to GW9578.
Problem: High variability between replicate wells or experiments.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and consistent technique. For 96-well plates, consider using a multichannel pipette. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Avoid edge effects by not using the outermost wells of the plate or by filling them with sterile PBS or media. |
| Variable Transfection Efficiency | Optimize your transfection protocol for the specific cell line and reporter plasmids being used. |
| Inconsistent Incubation Times | Use a timer to ensure consistent incubation periods for all plates and experiments. |
| Reagent Quality | Use fresh, high-quality reagents, including cell culture media, serum, and reporter assay substrates. |
Problem: Low or no signal in response to GW9578.
| Potential Cause | Recommended Solution |
| Inactive Compound | Verify the activity of your GW9578 stock with a positive control cell line known to respond to PPARα agonists. |
| Low PPARα Expression | Ensure the cell line you are using expresses sufficient levels of PPARα. You may need to use a cell line that endogenously expresses high levels or one that has been engineered to overexpress PPARα. |
| Sub-optimal Assay Conditions | Optimize the concentration of GW9578 and the incubation time. |
| Serum Interference | Fatty acids and other components in fetal bovine serum (FBS) can activate PPARα, leading to high background and masking the effect of your compound. Consider reducing the serum concentration or using a serum-free medium during the treatment period. |
Guide 2: Inconsistent Cytotoxicity or Cell Viability Results
Assessing the effect of GW9578 on cell viability is important, but these assays can also be prone to variability.
Problem: Discrepancies between different viability assays (e.g., MTT vs. LDH release).
| Potential Cause | Recommended Solution |
| Different Biological Readouts | MTT and similar assays measure metabolic activity, which may not always directly correlate with cell death.[4][5] LDH release assays measure membrane integrity, a more direct marker of cytotoxicity.[6] |
| Timing of Assay | The kinetics of metabolic changes and cell death can differ. Perform time-course experiments to determine the optimal endpoint for your specific cell type and treatment. |
| Compound Interference | Some compounds can interfere with the chemistry of viability assays. Run appropriate controls, including the compound in cell-free media, to check for interference. |
Problem: Unexpected cytotoxicity at high concentrations of GW9578.
| Potential Cause | Recommended Solution |
| Off-Target Effects | At high concentrations, compounds can have off-target effects that lead to cytotoxicity.[7][8] Determine the EC50 for PPARα activation and use concentrations within the optimal range for your experiments. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) used to dissolve GW9578 can be toxic to cells. Ensure the final solvent concentration in your culture media is low and consistent across all wells. |
| Induction of Apoptosis | Activation of PPARα can, in some contexts, induce apoptosis. This may be a real biological effect that needs further investigation. |
Experimental Protocols
Protocol 1: General Protocol for a PPARα Reporter Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a PPRE-driven luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, replace the media with fresh media containing various concentrations of GW9578 or vehicle control.
-
Incubation: Incubate for 18-24 hours.
-
Lysis and Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Protocol 2: General Protocol for a Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the media with fresh media containing various concentrations of GW9578 or vehicle control.
-
Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm).
Visualizations
References
- 1. Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is your recommended method for reconstituting and storing oligonucleotides? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 4. From viability to cell death: Claims with insufficient evidence in high-impact cell culture studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siRNA off-target effects in genome-wide screens identify signaling pathway members - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siRNA off-target effects in genome-wide screens identify signaling pathway members - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of GW 9578
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of GW9578, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of GW9578?
A1: The primary target of GW9578 is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[1][2]
Q2: Does GW9578 have any known off-target effects?
A2: Yes, GW9578 is known to exhibit cross-reactivity with other PPAR isoforms, specifically PPARgamma (PPARγ) and PPARdelta (PPARδ), albeit at lower potencies compared to its activity on PPARα.[2]
Q3: Is there a comprehensive off-target screening profile available for GW9578 against a broad panel of receptors and enzymes?
Q4: What are the implications of the cross-reactivity on PPARγ and PPARδ?
A4: Activation of PPARγ is primarily associated with adipocyte differentiation and glucose metabolism, while PPARδ is involved in fatty acid oxidation and energy expenditure. Unintended activation of these receptors could lead to downstream biological effects that are not mediated by PPARα. The significance of this cross-reactivity depends on the experimental context, including the concentration of GW9578 used and the specific cellular or animal model.
Quantitative Data Summary
The following table summarizes the reported potency (EC50 values) of GW9578 on human and murine PPAR isoforms.
| Target | Species | EC50 (µM) |
| PPARα | Human | 0.05 |
| Murine | 0.005 | |
| PPARγ | Human | 1.0 |
| Murine | 1.5 | |
| PPARδ | Human | 1.4 |
| Murine | 2.6 |
Data sourced from commercially available information.[2]
Experimental Protocols
Detailed Methodology for a PPAR Activation Reporter Assay
This protocol describes a common method to quantify the activation of PPAR isoforms by compounds like GW9578 using a cell-based luciferase reporter assay.
1. Materials and Reagents:
- HEK293T cells (or other suitable host cell line)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Opti-MEM I Reduced Serum Medium
- Lipofectamine 2000 transfection reagent
- Expression plasmids for full-length human or murine PPARα, PPARγ, and PPARδ
- Reporter plasmid containing a PPAR response element (PPRE) upstream of a firefly luciferase gene (e.g., pGL4.29[luc2P/PPRE/Hygro])
- Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK)
- GW9578 stock solution (in DMSO)
- Dual-Luciferase® Reporter Assay System
- White, opaque 96-well cell culture plates
- Luminometer
2. Experimental Procedure:
3. Data Analysis:
Visualizations
Caption: GW9578 primary signaling and off-target pathways.
Caption: Troubleshooting workflow for potential off-target effects.
Troubleshooting Guide
Issue: My experimental results are not consistent with known PPARα-mediated effects.
-
Question 1: At what concentration are you using GW9578?
-
Answer: As indicated in the quantitative data table, GW9578 begins to activate PPARγ and PPARδ at concentrations in the low micromolar range (1-2.6 µM).[2] If your working concentration is in this range, you may be observing effects mediated by these off-targets.
-
-
Question 2: What is the expression profile of PPAR isoforms in your experimental system (cell line or tissue)?
-
Answer: If your system expresses high levels of PPARγ or PPARδ, it will be more susceptible to the off-target effects of GW9578, even at sub-micromolar concentrations. It is advisable to quantify the relative expression levels of all three PPAR isoforms.
-
-
Question 3: How can I confirm if the observed effects are due to off-target activation of PPARγ or PPARδ?
-
Answer: To dissect the contribution of each PPAR isoform, you can employ specific antagonists for PPARγ (e.g., GW9662) or PPARδ (e.g., GSK0660) in conjunction with GW9578. If the unexpected effect is diminished in the presence of a specific antagonist, it strongly suggests the involvement of that off-target receptor.
-
-
Question 4: Are there alternative compounds with higher selectivity for PPARα?
-
Answer: Yes, several other PPARα agonists with different selectivity profiles are available. Depending on the specific requirements of your experiment, exploring a more selective agonist might be a prudent step to minimize confounding off-target effects.
-
Disclaimer: The information provided here is based on publicly available data. A comprehensive off-target liability assessment for GW9578 across a wide range of molecular targets has not been found in the public domain. Researchers should exercise caution and perform appropriate control experiments to validate their findings.
References
Technical Support Center: Improving GW9578 Solubility for Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with GW9578 in animal studies. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols for formulation and administration.
Frequently Asked Questions (FAQs)
Q1: What is GW9578 and why is its solubility a concern for in vivo studies?
GW9578 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism.[1] Due to its chemical structure, GW9578 is a poorly water-soluble compound, which can lead to challenges in preparing formulations for animal studies that ensure consistent and adequate bioavailability upon oral administration.
Q2: What are the known solubilities of GW9578 in common laboratory solvents?
Quantitative solubility data for GW9578 is crucial for formulation development. The table below summarizes the known solubility of GW9578 in several common solvents.
| Solvent | Solubility |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL[1] |
| Dimethylformamide (DMF) | 10 mg/mL[1] |
| Ethanol | 2.5 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL[1] |
Q3: What are the recommended vehicle formulations for oral gavage of GW9578 in mice?
Given the poor aqueous solubility of GW9578, a co-solvent or suspension formulation is typically required for oral gavage. Below are some recommended starting formulations. It is crucial to perform small-scale pilot formulations to ensure the compound remains in solution or suspension at the desired concentration.
-
Co-Solvent Formulation: A common approach for poorly soluble compounds is to use a mixture of solvents. A typical formulation involves dissolving GW9578 in a small amount of DMSO and then diluting it with other vehicles like polyethylene (B3416737) glycol 400 (PEG400) and saline. A widely used ratio for such formulations is 10% DMSO, 40% PEG300/400, 5% Tween-80, and 45% saline.
-
Suspension in Corn Oil: For lipophilic compounds, an oil-based suspension can be an effective delivery vehicle. GW9578 can be first dissolved in a minimal amount of DMSO and then suspended in corn oil.
Troubleshooting Guide
This guide addresses common problems encountered when preparing and administering GW9578 formulations for animal studies.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of GW9578 during formulation preparation | - Exceeding the solubility limit in the final vehicle mixture.- Incorrect order of solvent addition. | - Ensure the final concentration of GW9578 is below its solubility limit in the chosen vehicle. Refer to the solubility table.- Always dissolve GW9578 completely in a small volume of a good solvent (e.g., DMSO) first, before adding co-solvents or aqueous components. Add aqueous solutions slowly while vortexing. |
| High viscosity of the formulation, making it difficult to administer | - High concentration of formulating agents like PEG400 or suspending agents. | - If possible, slightly reduce the concentration of the viscosity-inducing agent. Ensure this does not cause the compound to precipitate.- Gentle warming of the formulation in a water bath (to no more than 37°C) can temporarily reduce viscosity for easier administration. |
| Inconsistent dosing leading to high variability in experimental results | - Inhomogeneous suspension.- Improper oral gavage technique. | - If using a suspension, ensure it is continuously stirred or vortexed immediately before and during the dosing of each animal to maintain homogeneity.- Ensure all personnel are thoroughly trained in proper oral gavage techniques to minimize stress to the animals and ensure accurate delivery to the stomach. |
| Animal distress or adverse events after oral gavage | - Irritation caused by the vehicle (e.g., high concentration of DMSO).- Aspiration of the formulation into the lungs. | - Minimize the concentration of potentially irritating solvents like DMSO. Aim for the lowest effective concentration.- Use appropriately sized and flexible gavage needles. Administer the formulation slowly and ensure the animal is properly restrained to prevent accidental administration into the trachea. |
Experimental Protocols
Protocol 1: Preparation of a GW9578 Co-Solvent Formulation for Oral Gavage
This protocol describes the preparation of a 1 mg/mL solution of GW9578 in a vehicle composed of DMSO, PEG400, Tween-80, and saline.
Materials:
-
GW9578 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals and the dosing volume (e.g., 10 mL/kg). For a 1 mg/mL solution, you will need 1 mg of GW9578 for every 1 mL of final formulation.
-
Dissolve GW9578 in DMSO: Weigh the required amount of GW9578 and place it in a sterile microcentrifuge tube. Add DMSO to a final concentration of 10% of the total volume (e.g., for 1 mL of final solution, add 100 µL of DMSO). Vortex thoroughly until the GW9578 is completely dissolved.
-
Add PEG400: Add PEG400 to a final concentration of 40% of the total volume (e.g., 400 µL for a 1 mL final solution). Vortex until the solution is homogeneous.
-
Add Tween-80: Add Tween-80 to a final concentration of 5% of the total volume (e.g., 50 µL for a 1 mL final solution). Vortex until the solution is clear and homogeneous.
-
Add Saline: Slowly add sterile saline to reach the final desired volume, making up the remaining 45% (e.g., 450 µL for a 1 mL final solution). Add the saline dropwise while continuously vortexing to prevent precipitation.
-
Final Formulation: The final formulation should be a clear solution. Visually inspect for any signs of precipitation before administration.
Protocol 2: Preparation of a GW9578 Suspension in Corn Oil for Oral Gavage
This protocol outlines the preparation of a 1 mg/mL suspension of GW9578 in corn oil.
Materials:
-
GW9578 powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Magnetic stirrer (optional)
Methodology:
-
Calculate Required Amounts: Determine the total volume of the suspension needed.
-
Dissolve GW9578 in DMSO: Weigh the required amount of GW9578 and place it in a sterile microcentrifuge tube. Add a minimal amount of DMSO to dissolve the powder completely (e.g., start with 50-100 µL for every 10 mg of GW9578). Vortex thoroughly.
-
Prepare Corn Oil: In a separate sterile tube, measure out the required volume of corn oil.
-
Create the Suspension: While vortexing or stirring the corn oil, slowly add the GW9578/DMSO solution.
-
Homogenize: Continue to vortex or stir the suspension for several minutes to ensure it is homogeneous. Maintain stirring during the entire dosing procedure to prevent the GW9578 from settling.
Signaling Pathway and Experimental Workflow
PPARα Signaling Pathway
GW9578, as a PPARα agonist, binds to and activates PPARα. This activation leads to the heterodimerization of PPARα with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, transport, and catabolism.
References
preventing GW 9578 precipitation in aqueous solutions
Welcome to the technical support center for GW9578. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of GW9578 in aqueous solutions during experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with GW9578 in aqueous solutions.
Q1: Why is my GW9578 precipitating out of my aqueous buffer or cell culture medium?
A1: GW9578 is a hydrophobic molecule with low solubility in aqueous solutions. Precipitation is a common issue and can be triggered by several factors:
-
Exceeding Solubility Limit: The final concentration of GW9578 in your aqueous solution may be higher than its solubility limit.
-
Improper Dilution: Rapidly diluting a concentrated DMSO stock of GW9578 into an aqueous buffer can cause localized high concentrations, leading to immediate precipitation.
-
pH of the Solution: GW9578 is an acidic compound, and its solubility can be pH-dependent.
-
Temperature: Changes in temperature can affect the solubility of the compound. A decrease in temperature, such as moving from room temperature to 4°C, can reduce solubility and cause precipitation.
-
Buffer Composition: High salt concentrations in the buffer can sometimes lead to the "salting out" of hydrophobic compounds.
Q2: How should I prepare a stock solution of GW9578?
A2: It is recommended to first prepare a high-concentration stock solution in an organic solvent in which GW9578 is highly soluble. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.
Experimental Protocol: Preparing a GW9578 Stock Solution
-
Weigh the desired amount of GW9578 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the GW9578 is completely dissolved. Gentle warming in a water bath (e.g., 37°C) can be used to aid dissolution, but be cautious of potential compound degradation with excessive heat.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q3: What is the best way to dilute my GW9578 stock solution into an aqueous buffer or cell culture medium to avoid precipitation?
A3: The dilution method is critical to prevent precipitation. The goal is to ensure rapid and uniform mixing to avoid localized concentrations exceeding the solubility limit.
Experimental Protocol: Diluting GW9578 Stock Solution
-
Bring your aqueous buffer or cell culture medium to the desired experimental temperature.
-
While vigorously vortexing or stirring the aqueous solution, add the GW9578 stock solution dropwise.
-
Continue to vortex or stir for a few minutes to ensure the compound is evenly dispersed.
-
Visually inspect the solution for any signs of cloudiness or precipitation.
-
It is recommended to prepare the final working solution fresh for each experiment.
Q4: My GW9578 is still precipitating even with proper dilution techniques. What else can I try?
A4: If precipitation persists, you can try the following troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of GW9578 in your experiment.
-
Optimize the pH: Since GW9578 is an acidic compound, its solubility may increase at a slightly basic pH. However, it is crucial to ensure that any pH adjustments are compatible with your experimental system (e.g., cell viability).
-
Use a Co-solvent: If your experimental system allows, maintaining a low final concentration of an organic co-solvent (like DMSO) can help maintain solubility. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced toxicity.
-
Incorporate Solubility Enhancers:
-
Bovine Serum Albumin (BSA): For in vitro assays, adding BSA to your buffer or medium can help to solubilize and stabilize hydrophobic compounds. BSA can act as a carrier protein, reducing the free concentration of the drug and preventing precipitation.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.
-
Q5: How can I use Bovine Serum Albumin (BSA) to prevent GW9578 precipitation?
A5: BSA can be added to your aqueous buffer or cell culture medium to act as a carrier protein and improve the solubility of GW9578.
Experimental Protocol: Using BSA as a Solubility Enhancer
-
Prepare your aqueous buffer or cell culture medium containing the desired concentration of BSA (e.g., 0.1% to 1% w/v).
-
Ensure the BSA is completely dissolved and the solution is sterile-filtered if being used for cell culture.
-
Follow the recommended protocol for diluting your GW9578 DMSO stock solution into the BSA-containing medium.
-
The presence of BSA can help to keep the GW9578 in solution and biologically available.
Quantitative Data
The following table summarizes the known solubility of GW9578 in various solvents.
| Solvent | Solubility |
| DMSO | ~10 mg/mL |
| DMF | ~10 mg/mL |
| Ethanol | ~2.5 mg/mL |
| DMSO:PBS (pH 7.2) (1:2) | ~0.3 mg/mL[1] |
Visualizations
Below are diagrams illustrating key concepts related to working with GW9578.
Caption: Workflow for preparing aqueous solutions of GW9578.
References
Technical Support Center: GW9508 Treatment and Cell Viability
This guide provides troubleshooting advice and frequently asked questions for researchers encountering cell viability issues when using GW9508 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GW9508?
A1: GW9508 is a selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). It also has some activity on GPR120, but with approximately 100-fold less selectivity.[1] Activation of GPR40 by GW9508 typically initiates a signaling cascade through the Gαq subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).[2][3]
Q2: Is GW9508 expected to be cytotoxic?
A2: The effect of GW9508 on cell viability is highly dependent on the cell type, concentration, and experimental conditions. While it is not universally cytotoxic and can even be protective in some contexts, high concentrations have been reported to induce cell death in specific cell lines.
Q3: In which cell types has GW9508 been shown to decrease cell viability?
A3: A notable study demonstrated that GW9508 at a high concentration (100 µM) induces necrosis in osteoclast precursor cells.[4] Additionally, dose- and time-dependent cytotoxicity has been observed in the A549 lung cancer cell line.[5]
Q4: What is the mechanism of GW9508-induced cell death?
A4: In osteoclast precursors, GW9508-induced necrosis at high concentrations is associated with increased oxidative stress originating from the mitochondria. Interestingly, this cytotoxic effect appears to be independent of its primary target, GPR40.[4]
Q5: Are there cell types where GW9508 has a protective effect on viability?
A5: Yes, several studies have reported protective effects. For instance, GW9508 has been shown to attenuate cisplatin-induced apoptosis in human renal proximal tubular epithelial cells.[6] It has also been found to relieve cytotoxicity and cellular senescence induced by oxidized low-density lipoprotein (ox-LDL) in human aortic endothelial cells.[7]
Troubleshooting Guide
Problem 1: Significant decrease in cell viability after GW9508 treatment.
-
Possible Cause 1: High Concentration. The cytotoxic effects of GW9508 are often dose-dependent.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a low concentration (e.g., 1-10 µM) and titrate up. For GPR40 activation, concentrations in the range of 10-25 µM are often effective for stimulating insulin (B600854) secretion without causing widespread cell death.[1]
-
-
Possible Cause 2: Cell-Type Specific Sensitivity. Your cell line may be particularly sensitive to GW9508-induced oxidative stress or other off-target effects.
-
Solution: Review the literature for studies using GW9508 on your specific or a similar cell line. Consider using a positive control (a known GPR40 agonist with documented effects on your cell type) and a negative control (an inactive analog, if available).
-
-
Possible Cause 3: Solvent Toxicity. The solvent used to dissolve GW9508 (commonly DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is low and consistent across all wells, including vehicle controls. Typically, a final DMSO concentration of less than 0.1% is recommended.
-
Problem 2: Inconsistent results in cell viability assays.
-
Possible Cause 1: Compound Precipitation. GW9508 may precipitate out of solution at high concentrations or in certain media, leading to inconsistent dosing.
-
Solution: Visually inspect your stock solutions and culture media for any signs of precipitation. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Assay Interference. The compound may interfere with the chemistry of your viability assay (e.g., auto-fluorescence with fluorescent assays, or reduction of tetrazolium salts in MTT/XTT assays).
-
Solution: Run a cell-free control with your highest concentration of GW9508 in media with the viability assay reagent to check for direct chemical interference. Consider using an alternative viability assay that relies on a different principle (e.g., ATP-based assay vs. a metabolic-based assay).
-
Data Presentation
Table 1: Summary of GW9508 Effects on Cell Viability in Different Cell Lines
| Cell Line/Type | Concentration | Observed Effect | Proposed Mechanism | Reference |
| Osteoclast Precursors | 100 µM | Necrotic Cell Death | GPR40-independent, mitochondrial oxidative stress | [4] |
| A549 (Lung Cancer) | IC50 values: Day 1: 50.05%, Day 3: 41.21%, Day 5: 38.03% | Dose- and time-dependent cytotoxicity | Not specified | [5] |
| Human Renal Proximal Tubular Epithelial Cells | Pre-treatment | Attenuation of cisplatin-induced apoptosis | Inhibition of ROS, pro-apoptotic proteins, and signaling pathways | [6] |
| Human Aortic Endothelial Cells | 50 µM | Relief from ox-LDL-induced cytotoxicity | GPR120-dependent, reduction of ROS | [7] |
| INS-1 (Insulinoma) | 10 µM | Enhanced glucose-stimulated insulin secretion (no reported cytotoxicity) | GPR40 activation, PKC activation | [2][8] |
Experimental Protocols
Protocol 1: General Assessment of Cell Viability using an ATP-Based Assay
This protocol provides a general framework. Specific details should be optimized for your cell line and laboratory conditions.
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well, white, clear-bottom plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of GW9508 in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of GW9508 in complete cell culture medium to achieve the desired final concentrations. Include a vehicle-only control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of GW9508 or vehicle.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
ATP-Based Viability Assay (e.g., CellTiter-Glo®):
-
Equilibrate the 96-well plate and the assay reagent to room temperature.
-
Add a volume of the ATP-based assay reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium and reagent but no cells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the GW9508 concentration to determine the IC50 value, if applicable.
-
Visualizations
Caption: GPR40 (FFA1) Signaling Pathway activated by GW9508.
Caption: Troubleshooting workflow for GW9508 cell viability issues.
Caption: General experimental workflow for cytotoxicity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. G-protein-coupled receptor 40 agonist GW9508 potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-protein-coupled receptor 40 agonist GW9508 potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells | PLOS One [journals.plos.org]
- 4. GW9508, a free fatty acid receptor agonist, specifically induces cell death in bone resorbing precursor cells through increased oxidative stress from mitochondrial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pjmhsonline.com [pjmhsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. G-protein-coupled receptor 40 agonist GW9508 potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GW 9578 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the potent and selective PPARα agonist, GW 9578.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3] Its mechanism of action involves binding to and activating PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid metabolism and transport.[1] This activation leads to effects such as decreased LDL cholesterol and reduced insulin (B600854) resistance.[1]
Q2: What are the key differences in this compound potency between species?
A2: this compound exhibits different potencies for PPARα in different species. It is significantly more potent on murine PPARα than on human PPARα. This is an important consideration when translating findings from rodent models to human applications.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability and reproducibility, this compound should be dissolved in a suitable solvent such as DMSO to create a concentrated stock solution. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term storage. Before use, thaw the aliquot and dilute it to the final working concentration in the appropriate cell culture medium or vehicle for in vivo studies.
Q4: What are the known off-target effects of this compound?
A4: this compound is highly selective for PPARα over PPARγ and PPARδ.[1] However, like any small molecule, it has the potential for off-target effects, especially at higher concentrations. It is crucial to determine the optimal concentration range for your specific experimental system through dose-response studies and to include appropriate controls to monitor for potential cytotoxicity or other non-specific effects.
Troubleshooting Guides
In Vitro Experiment Variability
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells in cell-based assays | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. |
| Edge effects in multi-well plates. | To minimize evaporation, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. Ensure proper humidification in the incubator. | |
| Inconsistent compound concentration due to poor solubility or adsorption to plastic. | Pre-treat pipette tips and plates with a non-ionic surfactant. Prepare fresh dilutions of this compound for each experiment. For lipophilic compounds, consider using a carrier solvent like BSA. | |
| Inconsistent results in reporter gene assays | Low transfection efficiency. | Optimize the transfection protocol for your cell type (e.g., DNA-to-reagent ratio, cell confluency). |
| Cell stress or cytotoxicity affecting the reporter signal. | Normalize the reporter gene activity to a co-transfected control plasmid (e.g., Renilla luciferase). Perform a cell viability assay in parallel to ensure the observed effects are not due to toxicity. | |
| Variability in endogenous PPARα expression. | Use a cell line with stable and consistent expression of PPARα. Consider using a cell line engineered to overexpress PPARα. | |
| Unexpected or weak response to this compound | Incorrect concentration of this compound. | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. |
| Degraded this compound stock solution. | Use freshly prepared or properly stored aliquots of the stock solution. | |
| Low expression of PPARα in the chosen cell line. | Confirm PPARα expression in your cell line using qPCR or Western blotting. |
In Vivo Experiment Variability
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in animal responses | Inconsistent dosing. | Ensure accurate and consistent administration of this compound by using calibrated equipment and proper techniques for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). |
| Animal stress. | Acclimatize animals to the experimental procedures and housing conditions to minimize stress, which can influence metabolic parameters. | |
| Genetic variability within the animal colony. | Use animals from a reputable supplier with a well-defined genetic background. | |
| Lack of expected therapeutic effect | Poor bioavailability of this compound. | Optimize the vehicle for administration to improve solubility and absorption. |
| Species-specific differences in PPARα activation. | Be mindful of the different potencies of this compound between species and adjust the dosage accordingly. | |
| Insufficient treatment duration. | The onset of PPARα-mediated effects can vary. Conduct a time-course study to determine the optimal treatment duration. |
Data Presentation
Table 1: In Vitro Potency of this compound on PPAR Subtypes
| Receptor Subtype | Species | EC50 (µM) |
| PPARα | Murine | 0.005 |
| PPARα | Human | 0.05 |
| PPARγ | Murine | 0.15 |
| PPARγ | Human | 1.0 |
| PPARδ | Murine | 2.6 |
| PPARδ | Human | 1.4 |
Data sourced from Cayman Chemical.[1]
Table 2: In Vivo Effects of this compound in Rodent Models
| Animal Model | Dosage | Duration | Observed Effect |
| Male Sprague-Dawley rats | 0.2 mg/kg/day (oral) | 3 days | 40-60% decrease in serum total LDL cholesterol |
| Obese Zucker rats | 5 mg/kg/day | 9 days | Markedly reduced serum insulin concentrations |
Data sourced from Cayman Chemical.[1]
Experimental Protocols
Protocol 1: In Vitro PPARα Reporter Gene Assay
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293T or HepG2) in a 96-well plate at a density optimized for your cells.
-
Transfection: Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the this compound concentration and fit the data to a dose-response curve to determine the EC50.
Protocol 2: In Vivo Lipid-Lowering Study in Mice
-
Animal Acclimation: Acclimate male C57BL/6J mice to the housing conditions for at least one week.
-
Grouping and Baseline Measurement: Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). Collect baseline blood samples for lipid profiling.
-
Dosing: Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compound or vehicle daily via oral gavage for the desired duration (e.g., 7 days).
-
Blood Collection: At the end of the treatment period, collect terminal blood samples.
-
Lipid Analysis: Analyze the serum samples for total cholesterol, LDL, HDL, and triglycerides using commercially available kits.
-
Data Analysis: Compare the lipid profiles of the treatment groups to the vehicle control group using appropriate statistical analysis.
Mandatory Visualization
Caption: Signaling pathway of this compound activation of PPARα.
Caption: Workflow for an in vitro this compound reporter gene assay.
References
Validation & Comparative
A Head-to-Head Comparison of In Vivo Efficacy: GW 9578 Versus Fenofibrate
In the landscape of peroxisome proliferator-activated receptor alpha (PPARα) agonists, both GW 9578 and the widely-used clinical agent fenofibrate (B1672516) have demonstrated significant effects on lipid metabolism. This guide provides a detailed comparison of their in vivo efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct comparative data is most robust in the area of lipid-lowering effects, this guide also synthesizes findings on their respective impacts on glucose metabolism and anti-inflammatory properties.
At a Glance: Key Efficacy Parameters
| Efficacy Parameter | This compound | Fenofibrate | Key Findings |
| Lipid-Lowering Potency | High | Moderate | This compound is reported to be 50-500 times more potent than fenofibrate in reducing total low-density lipoprotein (TLDL) cholesterol in hyperlipidemic rats.[1] |
| Triglyceride Reduction | Effective | Effective | Both compounds effectively lower plasma triglycerides through PPARα activation. |
| Cholesterol Reduction | Effective | Effective | Both compounds demonstrate efficacy in reducing total and LDL cholesterol. |
| HDL Cholesterol | Data not available | Increases HDL | Fenofibrate is known to increase high-density lipoprotein (HDL) cholesterol levels. |
| Glucose Metabolism | Prevents hyperinsulinemia | Mixed effects reported | This compound has been shown to prevent hyperinsulinemia in insulin-resistant rats.[1] Fenofibrate's effects on glucose tolerance and insulin (B600854) sensitivity vary across different studies and models. |
| Anti-inflammatory Effects | Presumed via PPARα | Demonstrated | Fenofibrate exhibits anti-inflammatory properties by inhibiting pro-inflammatory pathways. The anti-inflammatory effects of this compound in vivo are inferred from its PPARα agonism but are less directly documented in comparative studies. |
In-Depth Efficacy Analysis
Lipid-Lowering Effects
A seminal study directly comparing this compound and fenofibrate in a cholesterol/cholic acid-fed rat model of hyperlipidemia revealed a significant difference in potency. In this model, this compound was found to be substantially more potent, achieving a 40-60% decrease in TLDL cholesterol at doses 50-500 times lower than fenofibrate.[1]
Fenofibrate's lipid-lowering capabilities are well-documented across numerous studies. In various rat models, it has been shown to reduce plasma triglycerides, total cholesterol, and LDL cholesterol.[2][3] For instance, in diet-induced obese rats, fenofibrate administration can prevent and reduce adiposity.
Glucose Metabolism
Direct comparative in vivo studies on the effects of this compound and fenofibrate on glucose metabolism are limited. However, available data suggests distinct profiles. One study noted that this compound prevents the development of hyperinsulinemia in insulin-resistant rats, indicating a potential for improving insulin sensitivity.[1]
The effects of fenofibrate on glucose metabolism appear to be more complex and model-dependent. Some studies in rats have shown that fenofibrate has no significant influence on plasma glucose levels.[3] Another study in obese Zucker rats, a model of metabolic syndrome, reported that long-term fenofibrate treatment did not improve glucose homeostasis and, in some instances, impaired glucose-stimulated insulin secretion.[4] Conversely, other research suggests that fenofibrate can improve insulin sensitivity in certain contexts.
Anti-inflammatory Properties
Both this compound and fenofibrate are expected to exert anti-inflammatory effects primarily through the activation of PPARα, which can transrepress the activity of pro-inflammatory transcription factors like NF-κB.
Fenofibrate's anti-inflammatory activity has been demonstrated in vivo. Studies have shown its ability to reduce inflammatory markers and inhibit inflammatory pathways.[5][6][7] For example, in a carrageenan-induced paw edema model in rats, fenofibrate exhibited anti-inflammatory activity.[5]
Direct in vivo evidence for the anti-inflammatory effects of this compound is less prevalent in the reviewed literature. However, its potent activation of PPARα strongly suggests that it would possess significant anti-inflammatory properties.
Experimental Methodologies
Animal Models
-
Hyperlipidemic Rat Model: Male Sprague-Dawley rats fed a diet supplemented with 1% cholesterol and 0.5% cholic acid are used to induce hyperlipidemia, providing a platform to evaluate the lipid-lowering efficacy of test compounds.[1]
-
Diet-Induced Obese Rat Model: Wistar or Sprague-Dawley rats fed a high-fat diet to induce obesity and associated metabolic dysregulation.
-
Obese Zucker Rat (fa/fa): A genetic model of obesity, hyperlipidemia, and insulin resistance, often used to study metabolic syndrome and the effects of therapeutic agents.[8][9]
-
Carrageenan-Induced Paw Edema Model: A common in vivo model to assess the acute anti-inflammatory activity of compounds. Inflammation is induced by injecting carrageenan into the paw of a rat.[5]
Drug Administration
-
This compound: In the comparative lipid-lowering study, this compound was administered orally once daily for three days to hyperlipidemic rats at doses ranging from 0.1 to 50 mg/kg.[1]
-
Fenofibrate: Fenofibrate is typically administered orally via gavage. Common dosages in rat studies range from 100 mg/kg/day to 300 mg/kg/day, often formulated as a suspension in a vehicle like 0.5% carboxymethyl cellulose.[3][10]
Key Analytical Methods
-
Lipid Profile Analysis: Plasma levels of total cholesterol, triglycerides, LDL cholesterol, and HDL cholesterol are measured using standard enzymatic colorimetric assays.
-
Glucose Tolerance Test (GTT): To assess the ability to clear a glucose load, animals are fasted and then administered a bolus of glucose. Blood glucose levels are measured at various time points.
-
Insulin Tolerance Test (ITT): To evaluate insulin sensitivity, animals are injected with insulin, and the subsequent rate of glucose clearance from the blood is monitored.
-
Inflammatory Marker Assessment: Paw volume is measured in the carrageenan-induced edema model. In other models, plasma or tissue levels of inflammatory cytokines (e.g., TNF-α, IL-6) can be quantified using ELISA or other immunoassays.
Signaling Pathways and Workflows
The primary mechanism of action for both this compound and fenofibrate is the activation of PPARα. The following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating these compounds.
Conclusion
Based on the available in vivo data, this compound emerges as a significantly more potent PPARα agonist than fenofibrate in terms of lipid-lowering efficacy, specifically in reducing TLDL cholesterol. Its potential to prevent hyperinsulinemia suggests a favorable profile for improving insulin sensitivity. Fenofibrate, while less potent, is a well-characterized compound with established benefits on the broader lipid profile, including raising HDL cholesterol, and demonstrated anti-inflammatory effects.
Further direct comparative studies are warranted to fully elucidate the relative in vivo efficacy of this compound and fenofibrate, particularly concerning their effects on glucose metabolism and inflammation. Such studies would be invaluable for the continued development of next-generation PPARα agonists for the treatment of metabolic diseases.
References
- 1. escholarship.org [escholarship.org]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 7. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of fenofibrate on lipoprotein metabolism and fatty acid distribution in Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diabetic cardiomyopathy: effects of fenofibrate and metformin in an experimental model--the Zucker diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Activity of PPARα Agonists: GW9578 and WY-14643
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the peroxisome proliferator-activated receptor alpha (PPARα) agonists, GW9578 and WY-14643. The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate compound for their studies.
At a Glance: Key Differences
| Feature | GW9578 | WY-14643 |
| Primary Target | Peroxisome Proliferator-Activated Receptor alpha (PPARα) | Peroxisome Proliferator-Activated Receptor alpha (PPARα) |
| Potency (EC50) | High (nM range) | Moderate (µM range) |
| Selectivity | Subtype-selective for PPARα | Selective for PPARα |
| Reported In Vivo Activity | Potent lipid-lowering effects | Hypolipidemic and anti-inflammatory effects |
Quantitative Data Summary
The following tables summarize the reported in vitro potencies and selectivities of GW9578 and WY-14643 for PPARα. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: In Vitro Potency (EC50) of GW9578 and WY-14643 on PPARα
| Compound | Species | EC50 (PPARα) | Assay Type | Cell Line | Reference |
| GW9578 | Murine | 5 nM | Luciferase Reporter Assay | CV-1 | [1] |
| Human | 50 nM | Luciferase Reporter Assay | HEK293 | [1] | |
| WY-14643 | Murine | 0.63 µM | Not Specified | Not Specified | [2][3] |
| Human | 5.0 µM | Not Specified | Not Specified | [4] | |
| Human | 1.5 µM | Not Specified | Not Specified | [5] |
Table 2: In Vitro Selectivity Profile of GW9578 and WY-14643
| Compound | Species | EC50 (PPARα) | EC50 (PPARγ) | EC50 (PPARδ) | Reference |
| GW9578 | Murine | 0.005 µM | 1.5 µM | 2.6 µM | [1] |
| Human | 0.05 µM | 1.0 µM | 1.4 µM | [1] | |
| WY-14643 | Not Specified | 0.63 µM | 32 µM | >100 µM | [2][3] |
| Human | 5.0 µM | 60 µM | 35 µM | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical PPARα signaling pathway and a typical experimental workflow for assessing agonist activity.
Experimental Protocols
In Vitro PPARα Activation Assay (Luciferase Reporter Gene Assay)
This protocol describes a common method for quantifying the agonist activity of compounds on PPARα.
1. Cell Culture and Transfection:
-
Appropriate mammalian cells (e.g., HEK293, CV-1, or HepG2) are cultured in a suitable medium.
-
Cells are transiently transfected with two plasmids:
-
An expression vector containing the full-length cDNA for human or murine PPARα.
-
A reporter vector containing a luciferase gene under the control of a promoter with multiple copies of a peroxisome proliferator response element (PPRE).
-
-
A co-transfection with a vector expressing a control reporter gene (e.g., Renilla luciferase or β-galactosidase) is often included for normalization of transfection efficiency.
2. Compound Treatment:
-
After a post-transfection period (typically 24 hours), the culture medium is replaced with a medium containing various concentrations of the test compound (GW9578 or WY-14643) or a vehicle control (e.g., DMSO).
-
Cells are incubated with the compounds for a specified period (e.g., 24-48 hours).
3. Luciferase Assay:
-
Following incubation, cells are washed and lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.
-
If a control reporter was used, its activity is also measured.
4. Data Analysis:
-
The raw luciferase units are normalized to the control reporter activity to account for variations in cell number and transfection efficiency.
-
The fold activation is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
-
The half-maximal effective concentration (EC50) is determined by fitting the dose-response data to a sigmoidal curve.
In Vivo Assessment of Lipid-Lowering Activity (Rat Model)
This protocol outlines a general procedure for evaluating the in vivo efficacy of PPARα agonists on lipid metabolism.
1. Animal Model:
-
Male Sprague-Dawley rats are often used.
-
To induce a hyperlipidemic state, rats may be fed a high-fat, high-cholesterol diet for a period before and during the study.
2. Compound Administration:
-
GW9578 or WY-14643 is formulated in a suitable vehicle (e.g., corn oil).
-
The compound is administered orally (e.g., by gavage) once daily for a specified duration (e.g., 3-14 days). A control group receives the vehicle only.
3. Sample Collection and Analysis:
-
At the end of the treatment period, blood samples are collected.
-
Serum is separated, and various lipid parameters are measured, including:
-
Total cholesterol
-
Low-density lipoprotein (LDL) cholesterol
-
High-density lipoprotein (HDL) cholesterol
-
Triglycerides
-
4. Data Analysis:
-
The lipid levels in the treatment groups are compared to the vehicle control group.
-
The percentage reduction in lipid parameters is calculated to determine the in vivo efficacy of the compounds. For example, GW9578 has been shown to cause a 40-60% decrease in serum total LDL cholesterol in male Sprague-Dawley rats when administered orally at 0.2 mg/kg for three days.[6] WY-14643 administered at 3 mg/kg to high fat-fed rats lowered plasma triglycerides by approximately 16%.[5]
Conclusion
Both GW9578 and WY-14643 are valuable tools for studying PPARα function. GW9578 exhibits significantly higher potency in the nanomolar range, making it a more potent agonist compared to WY-14643, which has an activity in the micromolar range. The choice between these two compounds will depend on the specific requirements of the experiment, including the desired concentration range for activation and the specific biological system being investigated. The data presented in this guide, along with the provided experimental frameworks, should aid researchers in making an informed decision.
References
A Comparative Guide to PPARα Agonist Selectivity: GW9578 vs. GW7647
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used peroxisome proliferator-activated receptor alpha (PPARα) agonists, GW9578 and GW7647. The selection of an appropriate agonist with high selectivity is critical for targeted research and therapeutic development, minimizing off-target effects. This document summarizes key performance data, outlines experimental methodologies for selectivity determination, and illustrates the PPARα signaling pathway.
Data Presentation: Potency and Selectivity
The potency and selectivity of GW9578 and GW7647 were evaluated by determining their half-maximal effective concentrations (EC50) for the activation of human PPARα and the other two PPAR subtypes, PPARγ and PPARδ. The data clearly indicates that while both are potent PPARα agonists, GW7647 exhibits a significantly higher selectivity for PPARα over the other subtypes.
| Compound | hPPARα EC50 (nM) | hPPARγ EC50 (nM) | hPPARδ EC50 (nM) | Selectivity (α vs γ) | Selectivity (α vs δ) |
| GW9578 | 50 | 1000 | 1400 | 20-fold | 28-fold |
| GW7647 | 6 | 1100 | 6200 | ~183-fold | ~1033-fold |
Data sourced from MedChemExpress product information.[1]
Experimental Protocols
The determination of EC50 values for PPAR agonists is typically performed using cell-based reporter gene assays. A common and robust method is the GAL4-PPAR Ligand Binding Domain (LBD) chimera reporter assay.
GAL4-PPAR LBD Chimera Reporter Assay
This assay quantifies the ability of a compound to activate a specific PPAR subtype.
Principle: The assay utilizes a chimeric receptor construct where the ligand-binding domain (LBD) of a human PPAR subtype (α, γ, or δ) is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. A reporter plasmid is also introduced into the host cells, which contains a promoter with GAL4 upstream activating sequences (UAS) driving the expression of a reporter gene, typically luciferase. When a ligand binds to the PPAR LBD of the chimera, the GAL4 DBD binds to the UAS, initiating the transcription of the luciferase gene. The resulting luminescence is proportional to the activation of the PPAR subtype.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T or other suitable mammalian cells are cultured in appropriate media.
-
Cells are co-transfected with two plasmids:
-
An expression vector for the GAL4-hPPAR-LBD chimera (separate vectors for hPPARα, hPPARγ, and hPPARδ).
-
A reporter plasmid containing a GAL4-responsive promoter upstream of a luciferase gene (e.g., pFR-Luc).
-
-
A third plasmid expressing a control reporter gene (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After a post-transfection period (typically 24 hours), the cells are treated with serial dilutions of the test compounds (GW9578 or GW7647) or a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
Following an incubation period (typically 18-24 hours), the cells are lysed.
-
Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
If a control reporter is used, its activity is also measured.
-
-
Data Analysis:
-
The relative luciferase activity is calculated by normalizing the firefly luciferase signal to the control (Renilla) luciferase signal.
-
The data is then plotted as the fold activation over the vehicle control against the log of the compound concentration.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical PPARα signaling pathway and the experimental workflow for determining agonist selectivity.
Caption: PPARα Signaling Pathway.
Caption: Experimental Workflow for EC50 Determination.
References
Validating GW9578 Target Engagement in Cells: A Comparative Guide
For researchers and drug development professionals, confirming that a compound engages its intended target within a cellular environment is a critical step. This guide provides a comparative overview of methods to validate the target engagement of GW9578, a selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism and inflammation. We will compare GW9578 to other common PPARα agonists and detail experimental protocols for robust target validation.
Comparative Analysis of PPARα Agonists
The potency of GW9578 and alternative PPARα agonists can be compared using cellular assays that measure the activation of the receptor. A common method is the luciferase reporter gene assay, where the activation of PPARα by a ligand drives the expression of a luciferase reporter gene. The half-maximal effective concentration (EC50) is a standard metric for comparing compound potency in this assay.
| Compound | Target | Assay Type | Cell Line | EC50 (nM) |
| GW9578 | human PPARα | Reporter Assay | HeLa | 50 |
| GW9578 | murine PPARα | Reporter Assay | HeLa | 5 |
| Fenofibric Acid | human PPARα | Reporter Assay | COS-7 | 9,470 |
| Bezafibrate | human PPARα | Reporter Assay | COS-7 | 30,400 |
| GW7647 | human PPARα | Reporter Assay | COS-7 | 8.18 |
| Pemafibrate | human PPARα | Reporter Assay | COS-7 | 1.40 |
Note: EC50 values can vary depending on the specific cell line and experimental conditions used. The data presented here is for comparative purposes.
Signaling Pathway and Experimental Workflow
To understand the context of GW9578's action, it is important to visualize the PPARα signaling pathway and the general workflow for validating target engagement.
Experimental Protocols
Here we provide detailed methodologies for three key experiments to validate GW9578 target engagement with PPARα in a cellular context.
PPARα Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate PPARα, leading to the expression of a reporter gene (luciferase).
Materials:
-
HEK293 or HepG2 cells
-
Expression plasmid for human PPARα
-
Luciferase reporter plasmid with a PPAR response element (PPRE)
-
Transfection reagent
-
Cell culture medium and supplements
-
GW9578 and other test compounds
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 or HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of GW9578 or other test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours to allow for ligand-induced gene expression.
-
Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer to each well.
-
Luminescence Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Cells expressing endogenous or overexpressed PPARα
-
PBS and protease inhibitors
-
GW9578 or other test compounds
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Lysis buffer (containing non-ionic detergent and protease inhibitors)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-PPARα antibody
Protocol:
-
Cell Treatment: Treat cultured cells with the desired concentration of GW9578 or a vehicle control for a specified time (e.g., 1-2 hours).
-
Cell Harvesting and Resuspension: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermocycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein concentration. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-PPARα antibody.
-
Data Analysis: Quantify the band intensities of the soluble PPARα at each temperature. Plot the percentage of soluble PPARα against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based assay that measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein in live cells.
Materials:
-
Cells (e.g., HEK293)
-
Expression vector for PPARα fused to NanoLuc® luciferase
-
Fluorescent tracer for PPARα
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well assay plates
-
Luminometer capable of measuring BRET signals
Protocol:
-
Cell Transfection: Transfect cells with the NanoLuc®-PPARα expression vector.
-
Cell Seeding: After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM®. Seed the cells into a white 96-well plate.
-
Compound and Tracer Addition: Add the test compound (e.g., GW9578) at various concentrations to the wells. Then, add the fluorescent tracer at a predetermined optimal concentration.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
BRET Measurement: Incubate the plate for 2 hours at 37°C and 5% CO2. Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of the unlabeled test compound. The displacement of the tracer by the test compound will result in a decrease in the BRET signal, allowing for the determination of the IC50 value.
By employing these methods, researchers can robustly validate the cellular target engagement of GW9578 and objectively compare its performance with other PPARα agonists, thereby providing a solid foundation for further drug development and mechanistic studies.
Confirming PPARα Activation by GW9578: A Comparative Guide Using qPCR
For researchers in metabolic disease and drug development, confirming target engagement is a critical step. This guide provides a comprehensive comparison and detailed protocols for validating the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) by the potent agonist GW9578, using Quantitative Real-Time PCR (qPCR) as the readout.
Understanding PPARα Activation
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor that plays a central role in regulating lipid and glucose metabolism.[1] When activated by an agonist like GW9578, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[2] This leads to an increase in the expression of genes involved in fatty acid oxidation and a subsequent reduction in plasma triglycerides.
Figure 1. PPARα Signaling Pathway.
Comparison of PPARα Agonists
GW9578 is a highly potent and selective PPARα agonist. However, various other compounds are also used in research to study PPARα activation. The table below compares GW9578 with two other widely used synthetic agonists, Fenofibrate and WY-14643.
| Feature | GW9578 | Fenofibrate | WY-14643 (Pirinixic Acid) |
| Type | Selective PPARα Agonist | Selective PPARα Agonist | Selective PPARα Agonist |
| Potency (EC₅₀, human) | ~50 nM[3] | ~30 µM[1][4][5] | ~5.0 µM[6] |
| Selectivity | High selectivity for PPARα. | Selective for PPARα, with approximately 10-fold lower affinity for PPARγ.[5] | Selective for PPARα over PPARγ and PPARδ. |
| Common Application | Research tool for studying potent and selective PPARα activation. | Clinically used hypolipidemic drug (prodrug is fenofibrate, active form is fenofibric acid).[4] | Widely used research tool for inducing PPARα-mediated effects in vitro and in vivo.[2] |
Experimental Workflow: qPCR Confirmation
Confirming that GW9578 activates PPARα involves treating a suitable cell line (e.g., human hepatoma HepG2 cells) with the compound and then measuring the change in mRNA expression of known PPARα target genes using qPCR. The workflow is a standard molecular biology process.
Figure 2. qPCR Experimental Workflow.
Detailed Experimental Protocol
This protocol outlines the steps to confirm PPARα activation in HepG2 cells treated with GW9578.
1. Cell Culture and Treatment
-
Cell Line: Human hepatoblastoma HepG2 cells are a suitable model as they express PPARα.
-
Seeding: Seed HepG2 cells in 6-well plates at a density of approximately 0.5 x 10⁶ cells per well. Allow cells to attach and grow for 24 hours in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Treatment: Prepare stock solutions of GW9578, Fenofibrate, and WY-14643 in DMSO. Dilute the compounds in cell culture medium to the final desired concentrations (e.g., GW9578: 100 nM; Fenofibrate: 50 µM; WY-14643: 10 µM).
-
Controls: Include a vehicle control group treated with the same concentration of DMSO (e.g., 0.1%).
-
Incubation: Replace the medium with the agonist-containing or vehicle medium and incubate for 24 hours.
2. Total RNA Isolation
-
After incubation, wash the cells with PBS.
-
Lyse the cells directly in the wells using a lysis buffer (e.g., TRIzol reagent or buffer from a column-based RNA extraction kit).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
3. cDNA Synthesis (Reverse Transcription)
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a cDNA synthesis kit with reverse transcriptase and oligo(dT) or random primers.
-
Follow the manufacturer's instructions for reaction setup and thermal cycling.
4. Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for the target gene, and a SYBR Green qPCR master mix.
-
Run the qPCR on a real-time PCR detection system. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
Run each sample in triplicate.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
Table of Human PPARα Target Genes and Primers for qPCR
| Gene Name | Function | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Ref. |
| CPT1A | Carnitine Palmitoyltransferase 1A (Rate-limiting enzyme in fatty acid oxidation) | GATCCTGGACAATACCTCGGAG | CTCCACAGCATCAAGAGACTGC | [7] |
| PDK4 | Pyruvate Dehydrogenase Kinase 4 (Inhibits glucose oxidation) | GGATTACTGACCGCCTCTTTAGTT | TCTGCACCCACTGATAAACGA | [8] |
| ACOX1 | Acyl-CoA Oxidase 1 (First enzyme of the peroxisomal fatty acid beta-oxidation pathway) | TGCACATACCCATCCAGAAC | AGCATCCGTCACAGAACTCT | N/A |
| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase (Housekeeping Gene) | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC | [9] |
Note: Primer sequences should always be validated for specificity and efficiency in your experimental system.
5. Data Analysis
-
Calculate the relative expression of target genes using the ΔΔCt (delta-delta Ct) method .
-
Step 1: Normalize to Housekeeping Gene (ΔCt)
-
ΔCt = Ct (Target Gene) - Ct (Housekeeping Gene)
-
-
Step 2: Normalize to Vehicle Control (ΔΔCt)
-
ΔΔCt = ΔCt (Treated Sample) - ΔCt (Vehicle Control Sample)
-
-
Step 3: Calculate Fold Change
-
Fold Change = 2-ΔΔCt
-
Data Presentation: Example qPCR Results
The results should be presented clearly, showing the fold change in gene expression relative to the vehicle control.
| Treatment (24h) | Target Gene | Average Fold Change (± SEM) |
| Vehicle (0.1% DMSO) | CPT1A | 1.0 ± 0.12 |
| PDK4 | 1.0 ± 0.09 | |
| ACOX1 | 1.0 ± 0.15 | |
| GW9578 (100 nM) | CPT1A | 12.5 ± 1.3 |
| PDK4 | 8.2 ± 0.9 | |
| ACOX1 | 15.1 ± 1.6 | |
| Fenofibrate (50 µM) | CPT1A | 6.8 ± 0.7 |
| PDK4 | 4.1 ± 0.5 | |
| ACOX1 | 7.5 ± 0.8 | |
| WY-14643 (10 µM) | CPT1A | 9.3 ± 1.1 |
| PDK4 | 6.5 ± 0.7 | |
| ACOX1 | 11.2 ± 1.2 |
Note: The data above are for illustrative purposes only and actual results may vary.
This guide provides a framework for robustly confirming PPARα activation by GW9578 and comparing its efficacy to other common agonists. By following the detailed protocols and utilizing qPCR, researchers can generate reliable data on target gene expression, a crucial step in the characterization of novel therapeutic compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Fenofibrate, PPAR-alpha agonist (CAS 49562-28-9) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. origene.com [origene.com]
- 8. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Specificity of PPARγ Antagonist GW9662 with siRNA Knockdown: A Comparative Guide
In the study of metabolic diseases, inflammation, and cancer, Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) has emerged as a critical therapeutic target.[1][2][3] Pharmacological agents like GW9662, a potent and selective antagonist, are invaluable tools for investigating PPARγ signaling pathways.[4][5] However, ensuring that the observed cellular effects are genuinely due to PPARγ inhibition and not off-target activities is a crucial aspect of rigorous scientific research. This guide compares the use of the chemical antagonist GW9662 with siRNA-mediated gene knockdown for validating on-target effects, providing researchers with the necessary protocols and interpretive frameworks.
Notably, while the topic refers to GW 9578, the widely-used and well-documented irreversible PPARγ antagonist is GW9662. This guide will focus on GW9662, assuming "this compound" to be a typographical error.
Comparison of Methods: Chemical Inhibition vs. Gene Silencing
To understand the unique and complementary roles of GW9662 and siRNA, it is essential to compare their mechanisms and applications. GW9662 offers rapid, reversible (in some contexts), and dose-dependent inhibition of PPARγ activity, while siRNA provides a highly specific method to deplete the PPARγ protein itself, offering a more definitive assessment of the receptor's role.
Table 1: Comparison of Mechanisms of Action
| Feature | GW9662 (PPARγ Antagonist) | PPARγ siRNA (Gene Silencing) |
|---|---|---|
| Target | PPARγ ligand-binding pocket.[5][6] | PPARγ messenger RNA (mRNA).[7][8] |
| Mechanism | Irreversibly binds to a cysteine residue in the ligand-binding domain, preventing the binding of activating ligands and locking the receptor in an inactive conformation.[6] | Utilizes the RNA-induced silencing complex (RISC) to mediate the cleavage and degradation of PPARγ mRNA, thus preventing protein synthesis.[7] |
| Mode of Action | Inhibition of protein function. | Prevention of protein synthesis. |
| Onset of Effect | Rapid (minutes to hours), dependent on cell permeability and binding kinetics. | Slower (24-72 hours), requires time for existing protein to be degraded.[7] |
| Specificity | Highly selective for PPARγ over PPARα and PPARδ, but potential for off-target effects at high concentrations.[4][9] | Highly sequence-specific, but potential for off-target effects due to partial sequence homology with other mRNAs.[10] |
| Reversibility | Considered irreversible due to covalent modification.[6][11] | Transient; effect is lost as cells divide and the siRNA is diluted or degraded. |
Table 2: Experimental Applications and Interpretations
| Application | Using GW9662 | Using PPARγ siRNA | Combined Approach & Interpretation |
|---|---|---|---|
| Primary Investigation | To quickly assess the potential involvement of PPARγ in a biological process by inhibiting its activity. | To confirm the role of PPARγ by observing the effect of its absence. | If both methods yield the same result, it strongly suggests the effect is mediated by PPARγ. |
| Dose-Response Analysis | Can establish a concentration-dependent effect, useful for determining the potency of the observed phenomenon. | Typically used at a single, optimized concentration to achieve maximal knockdown. | A dose-response to GW9662 that is absent in siRNA-treated cells validates the target. |
| Off-Target Effect Control | Results may be ambiguous if off-target effects are suspected.[9][11] | Serves as a "gold standard" for validating that the effect is truly dependent on the PPARγ protein. | If GW9662 produces an effect that is not replicated by siRNA knockdown, it points to a PPARγ-independent mechanism.[11] |
| Temporal Analysis | Useful for studying rapid signaling events that are dependent on PPARγ activity. | Better suited for studying the consequences of long-term loss of PPARγ function. | Can dissect the roles of rapid PPARγ activity versus its sustained presence. |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are standard protocols for siRNA knockdown of PPARγ, treatment with GW9662, and subsequent analysis of gene expression.
Protocol 1: siRNA-Mediated Knockdown of PPARγ
This protocol describes the transient transfection of cultured cells with siRNA to silence PPARγ expression.[7][12]
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 50-70% confluency at the time of transfection. For a 6-well plate, this is typically 1.5 - 2.5 x 10^5 cells per well.
-
siRNA Preparation: On the day of transfection, dilute 20-50 pmol of PPARγ siRNA (or a non-targeting control siRNA) into a microcentrifuge tube containing an appropriate volume of serum-free medium (e.g., 100 µL). Mix gently by pipetting.
-
Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time will depend on the cell type and the stability of the PPARγ protein.
-
Validation of Knockdown: After incubation, harvest the cells. Assess the knockdown efficiency at both the mRNA level (by quantitative Real-Time PCR) and the protein level (by Western Blot). A knockdown efficiency of >70% is generally considered effective.
Protocol 2: Treatment with GW9662
This protocol outlines the steps for treating cultured cells with the PPARγ antagonist GW9662.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of GW9662 (e.g., 10-20 mM) in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Treatment: On the day of the experiment, thaw an aliquot of the GW9662 stock solution. Prepare working solutions by diluting the stock in cell culture medium to the desired final concentrations (e.g., 1-20 µM).
-
Experimental Setup:
-
For antagonist-only experiments, replace the existing medium with the medium containing the desired concentration of GW9662 or a vehicle control (DMSO at the same final concentration).
-
For co-treatment experiments (e.g., with a PPARγ agonist), pre-incubate the cells with GW9662 for 1-2 hours before adding the agonist. This ensures the antagonist has bound to the receptor first.
-
-
Incubation: Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) depending on the biological question and the endpoint being measured.
-
Downstream Analysis: Following incubation, harvest the cells for analysis (e.g., RNA extraction, protein lysis, or functional assays).
Mandatory Visualizations
Diagrams are essential for visualizing complex workflows and pathways, aiding in the comprehension of experimental design and biological mechanisms.
Caption: Experimental workflow for validating GW9662 effects using siRNA.
Caption: PPARγ signaling pathway and points of inhibition by GW9662 and siRNA.
Interpreting Combined Experimental Results
The power of this validation approach lies in comparing the outcomes across different treatment groups. The following table provides a framework for interpreting the results.
Table 3: Expected Outcomes and Interpretations
| Scenario | Observation in GW9662-treated cells | Observation in PPARγ siRNA-treated cells | Interpretation |
|---|---|---|---|
| 1. On-Target Effect | A biological effect is observed (e.g., decreased expression of a target gene). | The same biological effect is observed. | The effect is mediated by PPARγ. GW9662 is acting on-target. |
| 2. Off-Target Effect | A biological effect is observed. | No biological effect is observed. | The effect caused by GW9662 is independent of PPARγ and likely an off-target effect.[11] |
| 3. No PPARγ Involvement | No biological effect is observed. | No biological effect is observed. | PPARγ is not involved in the biological process being studied. |
| 4. Partial or Complex Role | A significant biological effect is observed. | A partial or less pronounced effect is observed. | The effect is primarily mediated by PPARγ, but GW9662 may have additional, weaker off-target effects, or the siRNA knockdown was incomplete. |
Conclusion
References
- 1. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Dominant-Negative and Knockdown Approaches to Studying PPAR Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. The Peroxisome Proliferator-Activated Receptor (PPAR)- γ Antagonist 2-Chloro-5-Nitro-N-Phenylbenzamide (GW9662) Triggers Perilipin 2 Expression via PPAR δ and Induces Lipogenesis and Triglyceride Accumulation in Human THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcriptional and phenotypic comparisons of Ppara knockout and siRNA knockdown mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GW9662, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. siRNA-mediated PPARγ suppression [bio-protocol.org]
- 13. Combination Treatment with PPAR γ Ligand and Its Specific Inhibitor GW9662 Downregulates BIS and 14-3-3 Gamma, Inhibiting Stem-Like Properties in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combination Treatment with PPARγ Ligand and Its Specific Inhibitor GW9662 Downregulates BIS and 14-3-3 Gamma, Inhibiting Stem-Like Properties in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of PPARα agonists
A Comparative Guide to Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonists
This guide provides a comparative analysis of various Peroxisome Proliferator-Activated Receptor α (PPARα) agonists, intended for researchers, scientists, and professionals in drug development. It objectively evaluates the performance of these compounds, supported by experimental data, and details the methodologies of key experiments.
Introduction to PPARα
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[1][2] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.[3][4] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle.[4][5] It plays a critical role in regulating lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation.[6][[“]] Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their expression.[1][6][8] This mechanism makes PPARα a key therapeutic target for metabolic disorders like dyslipidemia.
Mechanism of Action: The PPARα Signaling Pathway
The activation of the PPARα signaling pathway is a multi-step process. Initially, a ligand (such as a fatty acid or a synthetic agonist) binds to PPARα. This binding induces a conformational change, leading to the dissociation of corepressor proteins and the formation of a heterodimer with RXR.[3][8] This PPARα-RXR complex then translocates to the nucleus and binds to PPREs on the DNA.[2] The final step involves the recruitment of coactivator complexes, which initiates the transcription of target genes involved in fatty acid transport and oxidation, thereby regulating lipid homeostasis.[8]
Caption: The PPARα signaling pathway upon ligand activation.
Classes of PPARα Agonists
PPARα agonists can be broadly categorized based on their selectivity and potency.
-
Fibrates: This is the first generation of PPARα agonists, including compounds like Fenofibrate (B1672516), Gemfibrozil, and Bezafibrate.[9][10] They are generally considered weak and non-selective agonists, sometimes activating other PPAR isoforms.[9][11]
-
Selective PPARα Modulators (SPPARMα): These are newer-generation agonists designed for higher potency and selectivity towards PPARα.[9] Pemafibrate (B1668597) (K-877) is a prominent example, demonstrating high selectivity and a better safety profile compared to traditional fibrates.[12][13]
-
Dual/Pan-PPAR Agonists: These compounds are designed to activate multiple PPAR isoforms simultaneously. Examples include Saroglitazar (B610694) (α/γ), Elafibranor (B1671153) (α/δ), and Lanifibranor (pan-agonist).[12][14] The goal is to achieve synergistic effects by targeting different metabolic pathways at once.[[“]][[“]]
Comparative Performance Data
The efficacy and selectivity of PPARα agonists are critical determinants of their therapeutic potential. The data below is compiled from various in vitro and clinical studies.
Table 1: In Vitro Potency (EC₅₀) and Selectivity of Various PPAR Agonists
| Compound | Type | Target PPAR | EC₅₀ (nM) | Selectivity Profile | Reference |
| Fenofibric Acid | Fibrate | Human PPARα | 30,000 | Weak agonist; also activates other PPARs. | [9] |
| GW9578 | Experimental | Murine PPARα | 8 | >250-fold selective over PPARγ and PPARδ. | [16] |
| Pemafibrate (K-877) | SPPARMα | Human PPARα | - | Highly potent and selective for PPARα. | [13] |
| LY518674 | SPPARMα | Human PPARα | - | Potent and selective PPARα agonist. | [11] |
| Saroglitazar | Dual Agonist | PPARα/γ | - | Predominant PPARα activity, moderate PPARγ activity. | [12][14] |
| Elafibranor (GFT505) | Dual Agonist | PPARα/δ | - | Dual activity on PPARα and PPARδ. | [12][17] |
| GW7845 | Experimental | Murine PPARγ | 1.2 | >1000-fold selective for PPARγ over other isoforms. | [16] |
| GW0742 | Experimental | PPARδ | 28 | >300-fold selective for PPARδ over PPARα and PPARγ. | [16] |
EC₅₀ values can vary between species (e.g., human vs. mouse) and experimental conditions.
Table 2: Comparative Clinical Efficacy and Safety of PPARα Agonists (12-Week Study)
| Compound (Dose) | Change in Triglycerides | Change in HDL-C | Change in LDL-C | Change in Serum Creatinine | Reference |
| Fenofibrate (200 mg) | ↓ 35-42% | ↑ 14.4% | ↑ 2.3% | Increased (P≤.001 vs placebo) | [11] |
| LY518674 (25 µg) | ↓ 35-42% | ↑ 15.8% | - | - | [11] |
| LY518674 (100 µg) | ↓ 35-42% | Lower increase than 25µg | ↑ 19.5% | Increased (P≤.001 vs placebo) | [11] |
Data from a study in patients with atherogenic dyslipidemia.[11] LY518674 demonstrated a dose-dependent increase in LDL-C, a safety concern that was not observed with fenofibrate.
Key Experimental Methodologies
Evaluating the efficacy and mechanism of new PPARα agonists involves a series of standardized in vitro and in vivo assays.
Caption: A typical experimental workflow for identifying lead PPARα agonists.
Luciferase Reporter Gene Assay
This is a common in vitro method to determine the potency (EC₅₀) and efficacy of a compound in activating PPARα.
-
Principle: Cells are co-transfected with two plasmids: one expressing the PPARα ligand-binding domain (LBD) fused to a DNA-binding domain (like GAL4), and a second "reporter" plasmid containing a luciferase gene downstream of a promoter with response elements (e.g., UAS). When an agonist activates the PPARα-LBD fusion protein, it binds to the response element and drives the expression of luciferase. The light produced by the luciferase enzyme upon substrate addition is proportional to the receptor's activation level.
-
Protocol Outline:
-
Cell Culture & Transfection: Plate a suitable cell line (e.g., HepG2, HEK293) in multi-well plates. Co-transfect the cells with the expression and reporter plasmids using a standard transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test agonist (and positive/negative controls like fenofibrate and vehicle).
-
Incubation: Incubate the cells for another 18-24 hours to allow for receptor activation and luciferase expression.
-
Lysis and Measurement: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to calculate the EC₅₀ value.
-
Quantitative Real-Time PCR (qPCR)
This assay is used to confirm that an agonist upregulates known PPARα target genes involved in fatty acid metabolism.
-
Principle: qPCR measures the amount of a specific mRNA transcript in a sample. An increase in the mRNA levels of genes like Carnitine Palmitoyltransferase 1A (CPT1A) or CD36 in response to agonist treatment confirms target engagement.
-
Protocol Outline:
-
Cell Treatment: Treat PPARα-expressing cells (e.g., HepG2) with the agonist at various concentrations for a set period (e.g., 24 hours).[18]
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up the qPCR reaction using the cDNA, specific primers for target genes (e.g., CPT1A, CD36, MCAD) and a reference gene (e.g., GAPDH), and a fluorescent dye (like SYBR Green).
-
Data Analysis: Quantify the relative change in gene expression (fold change) compared to vehicle-treated control cells using the ΔΔCt method.
-
In Vivo Efficacy Studies (Animal Models)
Animal models, particularly diet-induced obese mice, are used to evaluate the physiological effects of PPARα agonists on metabolism and safety.[16][19]
-
Principle: To mimic human metabolic syndrome, animals are fed a high-fat diet to induce obesity, dyslipidemia, and insulin (B600854) resistance. The test compound is then administered to assess its ability to reverse these pathological changes.
-
Protocol Outline:
-
Induction of Obesity: House mice (e.g., AKR/J or C57BL/6J strains) and feed them a high-fat diet for several weeks until they develop a stable obese phenotype.
-
Compound Administration: Randomize the obese mice into treatment groups (vehicle control, positive control, and various doses of the test agonist). Administer the compounds daily via oral gavage for a specified duration (e.g., 4-12 weeks).
-
Monitoring: Regularly monitor body weight, body composition (fat and lean mass), and food consumption.[16]
-
Terminal Procedures: At the end of the study, collect blood samples for analysis of serum chemistry, including triglycerides, total cholesterol, HDL-c, LDL-c, glucose, and insulin.[16]
-
Tissue Analysis: Harvest tissues like the liver for histological analysis (e.g., to assess steatosis) and gene expression studies.
-
Summary and Future Directions
The field of PPARα agonism has evolved from broad-spectrum fibrates to highly selective SPPARMαs and multi-target dual agonists. While fibrates have established clinical use, their modest potency and potential for off-target effects have driven the development of newer agents.[9][11] SPPARMαs like pemafibrate offer improved selectivity and safety, while dual agonists like saroglitazar and elafibranor provide a multi-pronged approach to treating complex metabolic diseases such as diabetic dyslipidemia and non-alcoholic steatohepatitis (NASH).[12][14]
The comparative analysis reveals a clear trade-off between potency, selectivity, and safety. Highly potent agonists may present unexpected side effects, such as the LDL-C increase seen with LY518674, highlighting the need for thorough safety profiling.[11] The future of PPARα-targeted therapies lies in designing modulators with optimized benefit-risk profiles, potentially through tissue-specific targeting or by fine-tuning the balance of agonism on multiple PPAR isoforms.
Caption: Logical framework for the .
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. What are PPAR agonists and how do they work? [synapse.patsnap.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 10. PPAR agonist - Wikipedia [en.wikipedia.org]
- 11. Effects of a potent and selective PPAR-alpha agonist in patients with atherogenic dyslipidemia or hypercholesterolemia: two randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PPAR Agonists: The Next Innovation in Hepatology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. discovery.researcher.life [discovery.researcher.life]
A Head-to-Head Comparison of GW 9578 and Other Fibrates: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the peroxisome proliferator-activated receptor alpha (PPARα) agonist GW 9578 with other commonly used fibrates. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in drug discovery and development.
Fibrates are a class of amphipathic carboxylic acids that have been in clinical use for decades to treat dyslipidemia, primarily by lowering triglyceride levels and raising high-density lipoprotein cholesterol (HDL-C). Their mechanism of action is centered on the activation of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism. This compound is a potent and selective synthetic PPARα agonist that has been extensively used as a research tool to elucidate the physiological roles of PPARα. This guide provides a comparative analysis of this compound against established fibrates like fenofibrate (B1672516) and bezafibrate (B1666932).
Quantitative Performance Comparison
The following tables summarize the in vitro potency and in vivo efficacy of this compound and other fibrates based on available experimental data. It is important to note that the data for this compound and the other fibrates are from different studies and, therefore, direct comparisons should be made with caution.
Table 1: In Vitro Potency - PPARα Activation
| Compound | Agonist | Species | Assay Type | EC50 | Reference |
| This compound | PPARα | Murine | Transactivation Assay | 0.005 µM | [1] |
| Human | Transactivation Assay | 0.05 µM | [1] | ||
| Fenofibric Acid | PPARα | Human | LBD-mediated Transactivation | 9.47 µM | [2] |
| Bezafibrate | Pan-PPAR | Human | LBD-mediated Transactivation | 30.4 µM | [2] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: In Vivo Efficacy - Lipid Lowering Effects
| Compound | Species | Model | Dosage | Key Findings | Reference |
| This compound | Rat | Sprague-Dawley | 0.2 mg/kg/day (oral, 3 days) | 40-60% decrease in serum total LDL cholesterol. | [1] |
| Rat | Obese Zucker | 5 mg/kg (9 days) | Markedly reduced serum insulin (B600854) concentrations. | [1] | |
| Fenofibrate | Human | Hyperlipoproteinemia | 300 mg/day (4 months) | Significant reduction in triglycerides; total and LDL-cholesterol remained in the range necessitating treatment; little to no change in HDL-cholesterol. | [3] |
| Bezafibrate | Human | Hyperlipoproteinemia | 600 mg/day (4 months) | Significant decrease in triglycerides to within the risk-free range; significant decrease in total and LDL-cholesterol to near the risk-free level; increase in HDL-cholesterol. | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: PPARα Signaling Pathway.
Caption: In Vitro PPARα Activation Assay Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
In Vitro PPARα Transactivation Assay
This assay is used to determine the potency of a compound in activating PPARα.
Objective: To measure the dose-dependent activation of PPARα by test compounds (this compound, fenofibric acid, bezafibrate) in a cell-based reporter gene assay.
Materials:
-
HEK293T or HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Expression plasmid for human or murine PPARα
-
Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene (e.g., pGL3-PPRE-luc)
-
Control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Test compounds (this compound, fenofibric acid, bezafibrate) dissolved in DMSO
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T or HepG2 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or vehicle (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Assessment of Lipid-Lowering Efficacy in Rodents
This protocol outlines a general procedure for evaluating the in vivo effects of fibrates on plasma lipid profiles in a rodent model.
Objective: To compare the effects of this compound and other fibrates on plasma triglyceride and cholesterol levels in rats or mice.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Standard chow diet or a high-fat diet to induce dyslipidemia
-
Test compounds (this compound, fenofibrate, bezafibrate) formulated for oral gavage
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Clinical chemistry analyzer for lipid profiling
Procedure:
-
Acclimatization: Acclimate the animals to the housing conditions for at least one week.
-
Induction of Dyslipidemia (Optional): If required, feed the animals a high-fat diet for a specified period to induce a dyslipidemic phenotype.
-
Group Allocation: Randomly assign the animals to different treatment groups (vehicle control, this compound, fenofibrate, bezafibrate) with a sufficient number of animals per group (typically n=8-10).
-
Dosing: Administer the test compounds or vehicle daily by oral gavage for the duration of the study (e.g., 1-4 weeks).
-
Blood Collection: At the end of the treatment period, collect blood samples from the animals after a period of fasting (e.g., 4-6 hours).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Lipid Analysis: Analyze the plasma samples for total cholesterol, HDL-C, LDL-C, and triglycerides using a clinical chemistry analyzer.
-
Data Analysis: Compare the lipid profiles of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Conclusion
This guide provides a comparative overview of this compound and other fibrates, highlighting their performance based on available scientific data. This compound demonstrates high potency as a PPARα agonist in vitro. While direct head-to-head in vivo comparative data with other fibrates is limited, the available evidence suggests it has significant lipid-lowering and insulin-sensitizing effects. Established fibrates like bezafibrate and fenofibrate have a well-documented clinical history of modulating lipid profiles. The choice of compound for research or therapeutic development will depend on the specific application, balancing potency, selectivity, and the desired physiological outcome. The provided experimental protocols and pathway diagrams serve as a resource for researchers designing and interpreting studies in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of bezafibrate and fenofibrate in patients with primary hyperlipoproteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Downstream Targets of GW9578: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the downstream targets of GW9578, a potent and selective agonist of the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). Understanding the engagement of these downstream targets is crucial for researchers investigating the therapeutic potential of GPR120 activation in metabolic and inflammatory diseases.
Introduction to GW9578 and its Primary Target, GPR120
GW9578 is a synthetic agonist that activates GPR120, a receptor primarily expressed in adipose tissue, pro-inflammatory macrophages, and the gastrointestinal tract. GPR120 activation initiates a cascade of intracellular signaling events that contribute to its anti-inflammatory and insulin-sensitizing effects. This guide will focus on the validation of key downstream signaling pathways and their associated molecular events.
Key Downstream Signaling Pathways of GPR120 Activation
Activation of GPR120 by agonists like GW9578 triggers two primary signaling cascades:
-
Gαq/11-Mediated Pathway: This pathway leads to an increase in intracellular calcium ([Ca2+]i) and the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. These events are primarily associated with the metabolic benefits of GPR120 activation, such as enhanced glucose uptake.
-
β-Arrestin-2-Mediated Pathway: This pathway is predominantly responsible for the potent anti-inflammatory effects of GPR120 activation. It involves the recruitment of β-arrestin-2, which subsequently inhibits the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways.
.
Comparison of Methods for Validating Downstream Targets
This section provides a comparative overview of common experimental techniques to validate the key downstream effects of GPR120 activation.
ERK1/2 Phosphorylation
Activation of the Gαq/11 pathway leads to the phosphorylation of ERK1/2. Validating this event is a key indicator of GPR120 engagement.
| Method | Principle | Advantages | Disadvantages |
| Western Blotting | Separates proteins by size, followed by detection with antibodies specific to phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. | Widely available, relatively inexpensive, provides information on protein size. | Semi-quantitative, can be time-consuming, requires optimization of antibodies and blotting conditions. |
| ELISA | Uses antibody pairs to capture and detect p-ERK1/2 in a plate-based format. | Quantitative, high-throughput, more sensitive than Western blotting. | Can be more expensive than Western blotting, may be susceptible to matrix effects. |
| Flow Cytometry | Intracellular staining with fluorescently labeled antibodies against p-ERK1/2 allows for single-cell analysis. | Provides quantitative data at the single-cell level, allows for multiplexing with other markers. | Requires specialized equipment and expertise, can be expensive. |
PI3K/Akt Pathway Activation
Downstream of Gαq/11, the PI3K/Akt pathway is crucial for metabolic responses. Validation typically involves measuring the phosphorylation of Akt.
| Method | Principle | Advantages | Disadvantages |
| Western Blotting | Similar to ERK1/2, uses antibodies to detect phosphorylated Akt (p-Akt) and total Akt. | Standard and accessible technique. | As with ERK1/2, it is semi-quantitative and can be laborious. |
| In-Cell Western / On-Cell ELISA | Plate-based immunocytochemical detection of p-Akt. | Higher throughput than traditional Western blotting, quantitative. | Requires specific plate readers, potential for higher background signal. |
| Kinase Activity Assay | Measures the ability of immunoprecipitated Akt to phosphorylate a specific substrate. | Provides a direct measure of enzyme activity. | More complex and less common than phosphorylation detection methods. |
GLUT4 Translocation to the Plasma Membrane
A key metabolic outcome of GPR120 activation in adipocytes is the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane, facilitating glucose uptake.
| Method | Principle | Advantages | Disadvantages |
| Immunofluorescence Microscopy | Visualization of GLUT4 at the plasma membrane using fluorescently labeled antibodies in fixed and permeabilized cells. | Provides direct visual evidence of translocation, allows for subcellular localization. | Can be subjective, not easily quantifiable, lower throughput. |
| Cell Surface Biotinylation followed by Western Blot | Biotinylates cell surface proteins, which are then pulled down and probed for GLUT4 via Western blot. | Allows for quantification of surface GLUT4. | Indirect method, can be technically challenging. |
| Flow Cytometry | Detects surface-exposed epitopes of GLUT4 on non-permeabilized cells using fluorescent antibodies. | High-throughput, quantitative, single-cell analysis. | Requires a cell line with an externally tagged GLUT4 or a suitable antibody for an external epitope. |
| Total Internal Reflection Fluorescence (TIRF) Microscopy | Specifically excites fluorophores near the coverslip, allowing for visualization of GLUT4 vesicle fusion at the plasma membrane in live cells. | High-resolution imaging of translocation events in real-time. | Requires specialized and expensive equipment. |
NF-κB Pathway Inhibition
The anti-inflammatory effects of GW9578 are largely mediated by the inhibition of the NF-κB pathway.
| Method | Principle | Advantages | Disadvantages |
| Luciferase Reporter Assay | A reporter gene (luciferase) is placed under the control of an NF-κB response element. A decrease in luciferase activity indicates pathway inhibition. | Highly sensitive, quantitative, high-throughput. | Requires transfection of a reporter plasmid, potential for off-target effects on the reporter itself. |
| Western Blot for IκBα Degradation | Measures the levels of IκBα, an inhibitor of NF-κB. Pathway activation leads to IκBα degradation. | Direct measure of an upstream event in NF-κB activation. | Less direct measure of transcriptional activity, semi-quantitative. |
| Immunofluorescence of p65 Nuclear Translocation | Visualizes the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon activation. | Provides direct visual evidence of a key activation step. | Can be difficult to quantify accurately, lower throughput. |
| ELISA for p65 DNA Binding | Measures the binding of the p65 subunit to an immobilized oligonucleotide containing an NF-κB consensus sequence. | Quantitative, high-throughput. | Measures DNA binding, not transcriptional activation directly. |
GLP-1 Secretion
In enteroendocrine L-cells, GPR120 activation can stimulate the secretion of glucagon-like peptide-1 (GLP-1).
| Method | Principle | Advantages | Disadvantages |
| ELISA | Measures the concentration of GLP-1 in cell culture supernatant or plasma. | Widely available, sensitive, and quantitative. | Can be expensive, requires specific antibodies for active GLP-1. |
| Radioimmunoassay (RIA) | A competitive immunoassay using a radiolabeled antigen. | Highly sensitive. | Involves handling of radioactive materials, less common now. |
PPARγ Expression
GPR120 signaling can promote adipogenesis by increasing the expression of peroxisome proliferator-activated receptor-gamma (PPARγ).[1]
| Method | Principle | Advantages | Disadvantages |
| Quantitative PCR (qPCR) | Measures the mRNA levels of the PPARγ gene. | Highly sensitive and quantitative for gene expression changes. | Measures mRNA, not protein levels, which may not always correlate. |
| Western Blotting | Detects the protein levels of PPARγ. | Directly measures the protein product of the gene. | Less sensitive than qPCR for detecting small changes in expression. |
Alternative Compounds for Target Validation
To ensure that the observed effects are specifically mediated by GPR120, it is essential to use alternative pharmacological tools for validation.
| Compound | Type | Selectivity | Key Features |
| TUG-891 | Agonist | Potent and selective for GPR120 over GPR40.[2][3] | A widely used tool compound for studying GPR120 function. |
| Grifolic Acid | Partial Agonist | Selective for GPR120 over GPR40.[1][4][5][6] | Can also act as an antagonist in the presence of a full agonist.[7] |
| Omega-3 Fatty Acids (DHA, EPA) | Endogenous Agonists | Activate both GPR120 and GPR40. | Natural ligands for GPR120. |
| AH7614 | Antagonist | Selective for GPR120. | Can be used to block the effects of GPR120 agonists. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for ERK1/2 Phosphorylation
-
Cell Lysis: After treatment with GW9578 or other compounds, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., rabbit anti-p-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and reprobed with an antibody against total ERK1/2.
NF-κB Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Cell Treatment: After 24-48 hours, pre-treat the cells with GW9578 or other compounds for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: Lyse the cells using the luciferase assay buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
GLUT4 Translocation Assay (Flow Cytometry)
This protocol is for cell lines stably expressing GLUT4 with an external epitope tag (e.g., myc or HA).
-
Cell Culture and Treatment: Culture cells to confluency, serum-starve, and then treat with GW9578 or other compounds.
-
Primary Antibody Incubation: Without permeabilizing the cells, incubate with a primary antibody against the external epitope tag for 1 hour at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 30 minutes at 4°C in the dark.
-
Flow Cytometry Analysis: Wash the cells, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer. An increase in fluorescence indicates an increase in surface GLUT4.
Conclusion
Validating the downstream targets of GW9578 is a critical step in understanding its mechanism of action and therapeutic potential. This guide provides a framework for researchers to select the most appropriate methods for their specific research questions and resources. By employing a combination of these techniques and utilizing alternative pharmacological tools, researchers can confidently and accurately validate the engagement of GPR120's downstream signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The GPR120 agonist TUG‐891 promotes metabolic health by stimulating mitochondrial respiration in brown fat | EMBO Molecular Medicine [link.springer.com]
- 3. The GPR120 agonist TUG‐891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grifolic acid | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Grifolic acid | CAS:80557-12-6 | Selective partial FFA4 (GPR120) agonist | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Handling Protocols for GW 9578
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of GW 9578, a Potent PPARα Agonist.
This document provides crucial safety and logistical information for the handling of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling potent, biologically active small molecules in a laboratory setting. Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE and immediate safety measures to be taken.
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes or aerosolized particles of the compound. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes inhalation exposure to the powdered compound or aerosols from solutions. |
| Emergency Procedures | ||
| - Eye Contact | Immediately flush with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. | To remove the chemical and prevent serious eye damage. |
| - Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | To decontaminate the skin and prevent absorption. |
| - Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | To remove from the source of exposure and support respiration. |
| - Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. | To avoid further damage and allow for professional medical assessment. |
Operational and Disposal Plans
A systematic approach to the entire lifecycle of this compound in the laboratory, from receipt to disposal, is critical for safety and regulatory compliance.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and contact the supplier for instructions.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Based on supplier recommendations for similar compounds, storage at -20°C is advised.[1]
-
Inventory: Maintain an accurate inventory of the compound, including the amount received, used, and disposed of.
Handling and Preparation of Solutions
-
Designated Area: All handling of solid this compound and preparation of stock solutions must be conducted within a certified chemical fume hood.
-
Weighing: When weighing the solid compound, use a balance within the fume hood. Utilize appropriate tools (e.g., spatulas) and handle with care to avoid generating dust.
-
Solubilization: Prepare solutions by slowly adding the solvent to the solid to prevent splashing. Common solvents for similar compounds include DMSO and ethanol.
Disposal Plan
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not discard in the regular trash or pour down the drain.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, must be collected in a designated, sealed hazardous waste container.
-
Waste Collection: Follow your institution's and local regulations for the collection and disposal of hazardous chemical waste.[2][3][4] Ensure waste containers are properly labeled with the contents.
Experimental Protocol: In Vitro Treatment of HepG2 Cells with this compound
This protocol provides a general guideline for treating the human liver cancer cell line, HepG2, with this compound to study its effects on gene expression or cellular pathways.
Materials
-
HepG2 cells
-
Complete growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
Cell culture plates (e.g., 6-well or 12-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure
-
Cell Seeding:
-
Culture HepG2 cells in complete growth medium in a 37°C, 5% CO₂ incubator.
-
When cells reach 70-80% confluency, detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Seed the cells into the desired culture plates at an appropriate density and allow them to adhere overnight.
-
-
Preparation of this compound Stock Solution:
-
In a chemical fume hood, prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Treatment of Cells:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions of this compound by diluting the stock solution in serum-free or complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a level toxic to the cells (typically ≤ 0.1%).
-
Aspirate the old medium from the plated HepG2 cells and wash once with sterile PBS.
-
Add the medium containing the desired concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Downstream Analysis:
-
Following the incubation period, cells can be harvested for various downstream analyses, such as RNA extraction for gene expression analysis (e.g., qPCR), protein extraction for Western blotting, or cell viability assays.
-
Visualization of the PPARα Signaling Pathway
This compound is a potent agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. The following diagram illustrates the canonical PPARα signaling pathway.
Caption: Activation of the PPARα-RXR heterodimer by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
